Barasertib dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2FN7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722543-50-2 | |
| Record name | Barasertib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BARASERTIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1152: A Deep Dive into its Potent and Selective Inhibition of Aurora B Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aurora B kinase inhibitor, AZD1152, with a specific focus on its selectivity, mechanism of action, and the experimental methodologies used for its characterization. AZD1152 is a phosphate prodrug that undergoes rapid conversion in plasma to its active form, AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA), a potent inhibitor of Aurora B kinase.[1][2][3][4] This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to offer a thorough understanding of this compound for research and development applications.
Core Mechanism of Action
AZD1152-HQPA functions as a highly selective, ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitotic progression.[5] Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation, as well as cytokinesis.[6] By inhibiting Aurora B, AZD1152-HQPA disrupts these critical mitotic events, leading to a cascade of cellular consequences including the suppression of histone H3 phosphorylation, endoreduplication (the replication of the genome without subsequent cell division), aneuploidy, and ultimately, apoptosis.[1][7][8][9]
Quantitative Kinase Selectivity Profile
AZD1152-HQPA demonstrates remarkable selectivity for Aurora B over other kinases, including the closely related Aurora A kinase. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following table summarizes the inhibitory potency of AZD1152-HQPA against various kinases.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Selectivity vs. Aurora A | Reference |
| Aurora B | 0.36 nM | 0.37 nM | >3700-fold | |
| Aurora A | 1369 nM | - | - | [1][2] |
| Aurora C | 17.0 nM | - | - | [4] |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Beyond the Aurora kinase family, AZD1152-HQPA has been profiled against large panels of other kinases and has consistently shown a high degree of specificity.[1][2]
In Vitro Kinase Inhibition Assay Protocol
The determination of the inhibitory potency (Ki and IC50 values) of AZD1152-HQPA is typically performed using an in vitro kinase assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.
Experimental Protocol: In Vitro Aurora Kinase Assay [4]
-
Reaction Setup: The kinase reaction is initiated by combining the Aurora kinase enzyme (either Aurora A or Aurora B-INCENP complex) with the test compound (AZD1152-HQPA) at various concentrations.
-
Reaction Mixture: A reaction mix is prepared containing the following components:
-
25 mM Tris-HCl
-
12.7 mM KCl
-
2.5 mM NaF
-
0.6 mM Dithiothreitol (DTT)
-
6.25 mM MnCl2
-
ATP (7.5 µM for Aurora A assay, 15 µM for Aurora B-INCENP assay)
-
6.25 µM peptide substrate
-
0.2 µCi [γ-33P]ATP
-
-
Initiation and Incubation: The reaction is started by adding 20 µL of the reaction mix to the enzyme-inhibitor solution, bringing the final volume to 50 µL. The reaction plates are then incubated at room temperature for 60 minutes.
-
Termination: The kinase reaction is stopped by the addition of 100 µL of 20% v/v orthophosphoric acid.
-
Substrate Capture and Detection: The phosphorylated peptide substrate is captured on a positively charged nitrocellulose P30 filtermat using a 96-well plate harvester. The amount of incorporated 33P is then quantified using a Beta plate counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the raw data.
Visualizing the Molecular and Cellular Impact of AZD1152
To better illustrate the mechanism of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of AZD1152-HQPA on the Aurora B signaling pathway.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
AZD1152, through its active metabolite AZD1152-HQPA, stands out as a highly potent and selective inhibitor of Aurora B kinase. Its robust selectivity profile, coupled with its well-characterized mechanism of action involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The detailed experimental protocols and visual aids provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. The continued investigation into the synergistic potential of AZD1152 with other chemotherapeutic agents may further broaden its clinical utility.[2]
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Function of Barasertib-hQPA, an Active Metabolite and Potent Aurora B Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib (AZD1152) is a next-generation therapeutic agent that has shown significant promise in the landscape of oncology. It functions as a prodrug, undergoing rapid conversion in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide).[1][2][3][4] This technical guide provides a comprehensive overview of the function of Barasertib-hQPA, with a focus on its molecular mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development.
Mechanism of Action
Barasertib-hQPA is a highly potent and selective, ATP-competitive inhibitor of Aurora B kinase.[2][4] Its primary mechanism of action is the disruption of mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.
Aurora B kinase is a critical regulator of mitosis, playing a pivotal role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[5] Inhibition of Aurora B by Barasertib-hQPA leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is Histone H3 at serine 10. Barasertib-hQPA effectively inhibits this phosphorylation event, which is essential for proper chromosome condensation during mitosis.[6][7][8]
-
Chromosome Misalignment and Segregation Errors: By disrupting the function of the chromosomal passenger complex, of which Aurora B is a key component, Barasertib-hQPA causes defects in the alignment of chromosomes at the metaphase plate.[1][3] This leads to improper chromosome segregation during anaphase.
-
Induction of Polyploidy: The failure of proper mitosis and cytokinesis results in cells exiting mitosis without dividing, a phenomenon known as mitotic slippage. This leads to the formation of polyploid cells, which contain multiple sets of chromosomes.[6][9]
-
Apoptosis: The accumulation of genomic instability due to polyploidy and mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][9][10]
Aurora B Signaling Pathway and its Inhibition by Barasertib-hQPA
The Aurora B kinase signaling pathway is central to the regulation of cell division. Barasertib-hQPA directly targets and inhibits the kinase activity of Aurora B, thereby disrupting downstream signaling events crucial for mitosis.
Quantitative Data on Barasertib-hQPA Activity
The potency and selectivity of Barasertib-hQPA have been quantified in numerous studies. The following tables summarize key in vitro activity data.
Table 1: In Vitro Kinase Inhibitory Activity of Barasertib-hQPA
| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora B | Reference(s) |
| Aurora B | 0.37 | 0.36 | - | [3][6][7][9][10][11][12][13][14][15][16] |
| Aurora A | 1368 | 1369 | ~3700-fold | [3][7][12][13][14] |
| Aurora C | - | 17.0 | ~47-fold | [12] |
Table 2: IC50 Values of Barasertib-hQPA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |
| NB4 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |
| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [2][9][14] |
| MV4-11 | Biphenotypic Leukemia | 3 - 40 | [2][9][14] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [2][9][14] |
| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | [2][9][14] |
| K562 | Chronic Myeloid Leukemia (Blast Crisis) | 3 - 40 | [2][9][14] |
| SCLC cell lines | Small Cell Lung Cancer | < 50 (sensitive lines) | [7][9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Barasertib-hQPA.
In Vitro Aurora B Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.
-
Materials:
-
Recombinant active Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
Substrate (e.g., inactive histone H3)
-
ATP
-
Barasertib-hQPA
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Barasertib-hQPA in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (e.g., 5% DMSO).
-
Add the Aurora B enzyme to each well.
-
Prepare a substrate/ATP mix in kinase buffer and add it to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of Barasertib-hQPA on the metabolic activity and viability of cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Barasertib-hQPA
-
MTS reagent (e.g., from Promega)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Barasertib-hQPA or vehicle control for a specified duration (e.g., 48-120 hours).[7][9]
-
Add MTS reagent to each well and incubate at 37°C for 1-4 hours.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with Barasertib-hQPA.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with Barasertib-hQPA.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Incubate the cells at room temperature in the dark for 15-20 minutes.[10]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle after treatment with Barasertib-hQPA.
-
Materials:
-
Treated and control cells
-
1X PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with 1X PBS.
-
Fix the cells by dropwise addition to cold 70% ethanol while vortexing.[5][11]
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with 1X PBS.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[5][11]
-
Incubate at room temperature or 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Histone H3 Phosphorylation Analysis
This flow cytometry-based assay quantifies the level of phosphorylated Histone H3 (Ser10), a direct downstream target of Aurora B kinase.
-
Materials:
-
Treated and control cells
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated Histone H3 (Ser10)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
-
-
Procedure:
-
Harvest and fix the cells (e.g., with paraformaldehyde).
-
Permeabilize the cells (e.g., with methanol or Triton X-100).
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.
-
Analyze the fluorescence intensity of the stained cells by flow cytometry to quantify the level of Histone H3 phosphorylation.[6][7]
-
Mechanisms of Resistance to Barasertib
The development of resistance to targeted therapies is a significant challenge in oncology. Several mechanisms of resistance to Barasertib have been identified:
-
Overexpression of ABC Drug Transporters: P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) are ATP-binding cassette (ABC) transporters that can efflux Barasertib-hQPA from cancer cells, thereby reducing its intracellular concentration and efficacy.[2]
-
Mutations in the Aurora B Kinase Domain: Point mutations in the ATP-binding pocket of Aurora B can reduce the binding affinity of Barasertib-hQPA, leading to acquired resistance.[5]
Conclusion
Barasertib-hQPA is a potent and selective inhibitor of Aurora B kinase with significant anti-cancer activity. Its mechanism of action, centered on the disruption of mitosis, has been well-characterized through a variety of in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the function of Barasertib-hQPA, including its effects on cellular signaling, quantitative activity data, detailed experimental protocols for its evaluation, and known mechanisms of resistance. This information serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics. Further investigation into overcoming resistance mechanisms and exploring combination therapies will be crucial for realizing the full clinical potential of Barasertib.
References
- 1. promega.co.uk [promega.co.uk]
- 2. P-glycoprotein and breast cancer resistance protein in acute myeloid leukaemia cells treated with the aurora-B kinase inhibitor barasertib-hQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of Aurora Kinase B Is Important for Biologic Activity of the Dual Inhibitors of BCR-ABL and Aurora Kinases R763/AS703569 and PHA-739358 in BCR-ABL Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
Cellular Targets of Barasertib Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barasertib dihydrochloride (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the cellular targets of Barasertib, its mechanism of action, and its effects on cancer cells. Detailed quantitative data on its inhibitory activity, experimental protocols for key assays, and visualizations of the relevant signaling pathways are presented to support researchers and professionals in the field of drug development.
Introduction
This compound is a pro-drug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA (Barasertib-hydroxyquinazoline pyrazol anilide).[1] This active form acts as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of Aurora B kinase.[2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division.[3] Overexpression of Aurora kinases, particularly Aurora B, is frequently observed in various human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[3]
Primary Cellular Target: Aurora B Kinase
The primary cellular target of Barasertib's active form, AZD1152-HQPA, is Aurora B kinase.[1] It exhibits high affinity and potent inhibitory activity against this kinase.
Quantitative Kinase Inhibition Data
Barasertib demonstrates significant selectivity for Aurora B over other kinases, including Aurora A and Aurora C.[4][5] The inhibitory activities are summarized in the table below.
| Kinase | Inhibition Constant (Ki) | IC50 | Selectivity (fold) vs. Aurora B |
| Aurora B | 0.36 nmol/L[6] | 0.37 nM[1][5] | - |
| Aurora A | 1369 nmol/L[6] | 1368 nM[1][5] | ~3700-fold[7] |
| Aurora C | 17.0 nM[4] | - | ~47-fold |
Table 1: Inhibitory Activity of AZD1152-HQPA against Aurora Kinases
Furthermore, AZD1152-HQPA has been shown to have high specificity when tested against a panel of over 50 other serine-threonine and tyrosine kinases, with minimal inhibition of kinases such as FLT3, JAK2, and Abl.[1]
Mechanism of Action
Barasertib's therapeutic effects stem from its potent inhibition of Aurora B kinase, which disrupts critical mitotic processes.
Inhibition of Histone H3 Phosphorylation
A key downstream substrate of Aurora B kinase is histone H3. Aurora B phosphorylates histone H3 at Serine 10 (H3S10ph), a modification essential for proper chromosome condensation and segregation during mitosis.[1] Barasertib treatment leads to a significant reduction in the levels of phosphorylated histone H3.[1]
Induction of Polyploidy and Apoptosis
By inhibiting Aurora B, Barasertib disrupts the spindle assembly checkpoint and cytokinesis. This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in the formation of polyploid cells (containing >4N DNA content).[2] This aberrant mitotic progression ultimately triggers apoptosis in cancer cells.[1]
Figure 1. Mechanism of action of Barasertib.
Cellular Activity in Cancer Models
Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM13 | Acute Myeloid Leukemia | 1[5] |
| MV4-11 | Acute Myeloid Leukemia | 2.8[5] |
| K562 | Chronic Myeloid Leukemia | 3-40[5] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3-40[5] |
Table 2: In Vitro Cellular Activity of Barasertib (AZD1152-HQPA)
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays.
Materials:
-
Recombinant Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Barasertib (AZD1152-HQPA)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of Barasertib in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO).
-
Add 2 µL of a solution containing the Aurora B kinase.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Workflow for in vitro kinase assay.
Cell Viability Assay (MTS Assay)
This protocol provides a general procedure for determining cell viability upon treatment with Barasertib.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Barasertib (AZD1152-HQPA)
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Barasertib in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Barasertib or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol details the detection of the phosphorylation status of a key Barasertib target.
Materials:
-
Cancer cell lines
-
Barasertib (AZD1152-HQPA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Barasertib or vehicle for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
Conclusion
This compound, through its active metabolite AZD1152-HQPA, is a highly potent and selective inhibitor of Aurora B kinase. Its mechanism of action, centered on the disruption of critical mitotic processes, leads to polyploidy and apoptosis in cancer cells. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-cancer therapeutics targeting cell cycle regulation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Mechanism of Action of Barasertib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barasertib dihydrochloride (AZD1152 dihydrochloride) is a potent and highly selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and preclinical and clinical evaluation of Barasertib. Detailed experimental protocols for in vitro and in vivo studies are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Molecular Structure and Chemical Properties
Barasertib is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (hydroxyquinazoline pyrazol anilide). The dihydrochloride salt enhances the solubility and stability of the compound for pharmaceutical formulation.
| Property | Value | Reference |
| Chemical Name | 2-(ethyl(3-((4-((3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-5-yl)amino)quinazolin-7-yl)oxy)propyl)amino)ethyl dihydrogen phosphate dihydrochloride | [1] |
| Synonyms | AZD1152 dihydrochloride | [1] |
| CAS Number | 722543-50-2 | [1] |
| Molecular Formula | C26H31FN7O6P · 2HCl | [1] |
| Molecular Weight | 660.5 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | [1] |
Barasertib (Prodrug) Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C26H31FN7O6P | [3] |
| Molecular Weight | 587.54 g/mol | [3][4] |
| Exact Mass | 587.2058 Da | [3] |
Barasertib-hQPA (Active Metabolite) Chemical Properties:
| Property | Value | Reference |
| CAS Number | 722544-51-6 | [5] |
| Molecular Formula | C26H30FN7O3 | [5] |
| Molecular Weight | 507.56 g/mol | [5] |
Mechanism of Action
This compound, upon administration, is rapidly converted by plasma phosphatases into its active form, Barasertib-hQPA.[6] Barasertib-hQPA is a highly selective and potent inhibitor of Aurora B kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis.
Signaling Pathway of Aurora B Kinase Inhibition
The inhibition of Aurora B kinase by Barasertib-hQPA disrupts the chromosomal passenger complex (CPC), leading to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in rapidly dividing cancer cells.
Caption: Aurora B Kinase Inhibition Pathway by Barasertib.
Selectivity Profile of Barasertib-hQPA
Barasertib-hQPA exhibits high selectivity for Aurora B kinase over other kinases, which contributes to its targeted therapeutic effect and potentially reduces off-target toxicities.
| Kinase | IC50 (nM) | Reference |
| Aurora B | 0.37 | [6][7] |
| Aurora A | 1368 | [7] |
Preclinical and Clinical Data
In Vitro Efficacy: Cell Viability
Barasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [7] |
| MV4-11 | Acute Myeloid Leukemia | 3 - 40 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 3 - 40 | [6] |
| NB4 | Acute Promyelocytic Leukemia | 3 - 40 | [6] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [6] |
| EOL-1 | Eosinophilic Leukemia | 3 - 40 | [6] |
| K562 | Chronic Myeloid Leukemia | 3 - 40 | [6] |
| SCLC (sensitive lines) | Small Cell Lung Cancer | < 50 | [8] |
Clinical Trial Data
Clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of Barasertib in patients with advanced solid tumors and acute myeloid leukemia (AML).
| Trial Phase | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| Phase I | Advanced Solid Tumors | 48-h continuous infusion every 14 days | 150 mg | Neutropenia | [9][10] |
| Phase I | Advanced Solid Tumors | Two 2-h infusions on consecutive days every 14 days | 220 mg (110 mg/day) | Neutropenia | [9][10] |
| Phase I/II | Advanced Acute Myeloid Leukemia | 7-day continuous infusion every 21 days | 1200 mg | Febrile neutropenia, stomatitis/mucosal inflammation | [11] |
| Phase II | Elderly AML | 1200 mg as a 7-day continuous IV infusion in 28-day cycles | Not Applicable | Stomatitis, febrile neutropenia | [12] |
Pharmacokinetic Parameters of Barasertib-hQPA in AML Patients (1200 mg, 7-day infusion):
| Parameter | Geometric Mean (CV%) | Reference |
| Css (ng/mL) | 168 (51) | [11] |
| AUC0-192h (ng·h/mL) | 31300 (51) | [11] |
| t1/2 (h) | 42.6 (39) | [11] |
| CL (L/h) | 38.3 (51) | [11] |
| Vz (L) | 2370 (55) | [11] |
| Total Clearance (CL) | 31.4 L/h | [13] |
Experimental Protocols
In Vitro Assays
Caption: Workflow for In Vitro Evaluation of Barasertib.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium.[14]
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of Barasertib-hQPA and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14]
-
Solubilization: Add 100 µl of solubilization solution to each well and incubate overnight at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Cell Treatment: Treat cells with Barasertib-hQPA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16][17]
-
Analysis: Analyze the stained cells by flow cytometry.[15][17] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
-
Cell Treatment and Harvesting: Treat cells with Barasertib-hQPA, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[18][19]
-
Washing: Wash the fixed cells twice with PBS.[20]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[18][20]
-
PI Staining: Add propidium iodide solution to the cells.[18][20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][20]
-
Cell Treatment and Fixation: Treat cells as required, then fix with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.[21]
-
Analysis: Analyze the cells by immunofluorescence microscopy or flow cytometry to quantify the levels of histone H3 phosphorylation.[21][22][23]
In Vivo Xenograft Studies
Caption: Workflow for In Vivo Xenograft Studies of Barasertib.
-
Animals: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old.[24][25][26][27]
-
Cell Preparation: Harvest cancer cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 3.0 x 106 cells in 300 µl).[26]
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[26][28]
-
Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare this compound in a suitable vehicle for administration.
-
Administration: Administer the drug according to the planned dose and schedule (e.g., intravenous infusion or intraperitoneal injection).[9][11]
-
Monitoring: Monitor the animals for signs of toxicity and continue to measure tumor volumes throughout the study.
-
Tissue Collection: At the end of the study or at specified time points, euthanize the animals and collect tumor tissue.
-
Biomarker Analysis: Analyze the tumor tissue for biomarkers of Aurora B kinase inhibition, such as decreased levels of phosphorylated histone H3, using techniques like immunohistochemistry or western blotting.
Conclusion
This compound is a promising anti-cancer agent that effectively targets Aurora B kinase, a critical regulator of mitosis. Its mechanism of action, involving the induction of mitotic catastrophe and apoptosis in cancer cells, has been well-characterized through extensive preclinical and clinical studies. The data presented in this technical guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of oncology. Further investigation into predictive biomarkers and combination therapies may enhance the clinical utility of Barasertib in the future.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C26H33Cl2FN7O6P | CID 16221572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Barasertib | C26H31FN7O6P | CID 11497983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
- 22. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phospho-Histone H3 (Ser10, Thr11) Polyclonal Antibody (PA5-110126) [thermofisher.com]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. protocol.everlab.net [protocol.everlab.net]
- 27. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 28. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
The Conversion of Barasertib Dihydrochloride: A Technical Guide to its Prodrug Activation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase, has been a subject of significant interest in oncology research. A critical aspect of its pharmacology is its nature as a prodrug, which requires in vivo conversion to its active metabolite, Barasertib-hQPA (AZD1152-HQPA), to exert its therapeutic effect. This technical guide provides an in-depth analysis of the conversion process of this compound, its subsequent metabolism, and the key experimental methodologies used to characterize these processes. Quantitative data from preclinical and clinical studies are summarized, and relevant biological pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug development.
Introduction to Barasertib and its Mechanism of Action
Barasertib is a second-generation Aurora B kinase inhibitor. Aurora B is a key mitotic serine/threonine kinase that plays a crucial role in proper chromosome segregation and cytokinesis. Overexpression of Aurora B is common in various human cancers, making it an attractive therapeutic target. This compound (AZD1152) is a water-soluble prodrug designed to improve the pharmaceutical properties of the active compound. Following administration, it undergoes rapid conversion to its active form, AZD1152-HQPA. This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, with a significantly lower affinity for Aurora A kinase. Inhibition of Aurora B by AZD1152-HQPA leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.
Prodrug Conversion of this compound
The conversion of the inactive prodrug AZD1152 to the active drug AZD1152-HQPA is a rapid and efficient process that occurs primarily in the bloodstream.
Mechanism of Conversion
This compound is a phosphate ester prodrug. The conversion to AZD1152-HQPA is mediated by the enzymatic activity of phosphatases present in the serum. These enzymes catalyze the hydrolysis of the phosphate group from the prodrug molecule, yielding the active hydroxyquinazoline pyrazole anilide (HQPA) moiety.
An In-depth Technical Guide to the Chemical Synthesis of Barasertib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Barasertib dihydrochloride (AZD1152), a potent and selective inhibitor of Aurora B kinase. The document details the synthetic route, experimental protocols for key reactions, and presents quantitative data in structured tables for clarity and comparative analysis. Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic workflow to facilitate a deeper understanding of the compound's mechanism of action and preparation.
Introduction
Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form, Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis. Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of Barasertib, providing the necessary technical details for its replication and further study.
Synthetic Pathway Overview
The synthesis of this compound proceeds through a convergent route, involving the preparation of two key intermediates followed by their condensation and subsequent phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.
The primary intermediates are:
-
7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
-
2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide
These intermediates are coupled, and the resulting product is phosphorylated to introduce the phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.
Experimental Protocols
Synthesis of Intermediate 1: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one
-
Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.
-
Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 7-hydroxyquinazolin-4(3H)-one.
Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one
-
Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.
-
Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-4(3H)-one.
Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
-
Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.
-
Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired intermediate.
Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide
Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate
-
Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.
-
Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4-oxobutanoate.
Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.
-
Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is collected by filtration.
Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid
-
Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.
-
Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.
Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide
-
Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.
-
Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1-hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature overnight. The product is isolated by precipitation with water and purified by recrystallization.
Final Synthesis of Barasertib Dihydrochlo ride
Step 1: Condensation of Intermediates
-
Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.
-
Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as isopropanol with a base (e.g., diisopropylethylamine) at elevated temperature to yield the coupled product, Barasertib-hQPA.
Step 2: Phosphorylation
-
Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.
-
Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the product is isolated.
Step 3: Dihydrochloride Salt Formation
-
Reaction: Barasertib is treated with hydrochloric acid.
-
Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading to the precipitation of this compound. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps. Please note that yields are representative and can vary based on reaction scale and optimization.
| Intermediate 1 Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Step 1 | 2-Amino-4-hydroxybenzoic acid | Formamide | - | 180 | 4 | ~85 |
| Step 2 | 7-Hydroxyquinazolin-4(3H)-one | 1,3-Dibromopropane, K₂CO₃ | DMF | RT | 24 | ~70 |
| Step 3 | 7-(3-Bromopropoxy)quinazolin-4(3H)-one | 2-(Ethylamino)ethanol | DMF | 80 | 6 | ~65 |
| Intermediate 2 Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Step 1 | Diethyl oxalate, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 0-5 | 3 | ~75 |
| Step 2 | Ethyl 3-cyano-4-oxobutanoate | Hydrazine hydrate | Ethanol | Reflux | 4 | ~80 |
| Step 3 | Ethyl 5-amino-1H-pyrazole-3-carboxylate | NaOH (aq), HCl (aq) | Water | Reflux | 2 | ~90 |
| Step 4 | 5-Amino-1H-pyrazole-3-carboxylic acid | 3-Fluoroaniline, EDC, HOBt | DMF | RT | 12 | ~60 |
| Final Product Synthesis | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Condensation | Chlorinated Intermediate 1, Intermediate 2 | DIPEA | Isopropanol | Reflux | 8 | ~55 |
| Phosphorylation | Barasertib-hQPA | POCl₃ | Trimethyl phosphate | 0 | 2 | ~50 |
| Salt Formation | Barasertib (free base) | HCl in Isopropanol | Isopropanol/Water | RT | 1 | >95 |
Visualizations
Aurora B Kinase Signaling Pathway
Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its inhibition.
Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.
Experimental Workflow for this compound Synthesis
The following diagram outlines the key stages in the synthesis of this compound, from starting materials to the final product.
In Vitro Kinase Inhibitory Profile of Barasertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA. This document details its inhibitory activity, selectivity, and the methodologies used for its characterization.
Core Inhibitory Profile of Barasertib (AZD1152-HQPA)
Barasertib, through its active form AZD1152-HQPA, is a highly potent inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Aurora B, leading to disruption of chromosome segregation, cytokinesis failure, and ultimately, apoptosis in proliferating cells.
Quantitative Kinase Inhibition Data
The inhibitory activity of AZD1152-HQPA has been quantified against its primary target, Aurora B, and its closely related homolog, Aurora A, demonstrating significant selectivity.
| Kinase Target | Parameter | Value (nM) | Fold Selectivity (Aurora A / Aurora B) |
| Aurora B | IC50 | 0.37 | ~3700 |
| Ki | 0.36 | ~3800 | |
| Aurora A | IC50 | 1368 | - |
| Ki | 1369 | - |
Table 1: In Vitro Inhibitory Potency of AZD1152-HQPA against Aurora Kinases. The data clearly indicates the high potency and selectivity of AZD1152-HQPA for Aurora B over Aurora A.
Kinase Selectivity Profile
A comprehensive kinase panel screen is crucial to understand the specificity of an inhibitor and to anticipate potential off-target effects. AZD1152-HQPA has been profiled against a large panel of kinases, demonstrating a very high degree of selectivity for Aurora B.
In a study profiling AZD1152-HQPA at a concentration of 100 nM against a panel of 363 human kinases, Aurora B was the only kinase to be inhibited by more than 65%. This highlights the exceptional specificity of the compound. While the complete raw data from this extensive panel is not publicly available, the results strongly support the designation of Barasertib as a highly selective Aurora B inhibitor. Several sources confirm its high specificity against panels of over 50 other kinases.
Key Signaling Pathway
Barasertib's primary mechanism of action is the disruption of the Aurora B signaling pathway, which is essential for proper mitotic progression.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. The following are representative protocols for key assays used to characterize the activity of Barasertib.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
1. Reagent Preparation:
- Prepare a stock solution of AZD1152-HQPA in 100% DMSO.
- Dilute recombinant Aurora B kinase, the peptide substrate (e.g., Kemptide), and ATP to their final desired concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
2. Assay Procedure:
- Dispense the AZD1152-HQPA solution or DMSO (vehicle control) into the wells of a 384-well plate.
- Add the Aurora B kinase solution to each well and incubate briefly.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each concentration of AZD1152-HQPA relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
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"Incubate_1" -> "Stop_Reaction";
"Stop_Reaction" -> "Incubate_2";
"Incubate_2" -> "Add_Detection";
"Add_Detection" -> "Incubate_3";
"Incubate_3" -> "Measure_Luminescence";
"Measure_Luminescence" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
- Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of AZD1152-HQPA in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
- Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Histone H3 Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B, as a pharmacodynamic marker of target engagement.
1. Cell Treatment:
- Treat cells in culture with various concentrations of AZD1152-HQPA for a defined period.
2. Cell Fixation and Permeabilization:
- Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol) to allow antibody entry.
3. Antibody Staining:
- Incubate the permeabilized cells with a primary antibody specific for phosphorylated Histone H3 (Ser10).
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
4. Flow Cytometry Analysis:
- Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the phospho-Histone H3 staining in individual cells.
5. Data Analysis:
- Determine the percentage of cells positive for phospho-Histone H3 or the mean fluorescence intensity of the cell population at different inhibitor concentrations.
- This provides a direct measure of Aurora B inhibition in a cellular context.
"Barasertib_Treatment" [label="Barasertib (AZD1152-HQPA)\nTreatment of Cells"];
"Target_Engagement" [label="Target Engagement:\nInhibition of Aurora B Kinase"];
"Pharmacodynamic_Effect" [label="Pharmacodynamic Effect:\nDecreased Phosphorylation\nof Histone H3 (Ser10)"];
"Cellular_Phenotype" [label="Cellular Phenotype:\nMitotic Arrest, Polyploidy"];
"Cell_Fate" [label="Cell Fate:\nApoptosis, Reduced Viability"];
"Barasertib_Treatment" -> "Target_Engagement";
"Target_Engagement" -> "Pharmacodynamic_Effect";
"Pharmacodynamic_Effect" -> "Cellular_Phenotype";
"Cellular_Phenotype" -> "Cell_Fate";
}
The Effect of Barasertib on Histone H3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and consequences of Barasertib-mediated inhibition of Histone H3 phosphorylation. Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its effect on the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) serves as a critical pharmacodynamic biomarker for its activity.
Core Mechanism of Action
Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma by phosphatases to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] Barasertib-HQPA is a powerful and specific inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[2][3][4]
One of the primary substrates of Aurora B kinase is Histone H3.[5] During the G2 to M phase transition of the cell cycle, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph).[6][7] This phosphorylation event is crucial for chromosome condensation and alignment at the metaphase plate.[5]
Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its substrates, including Histone H3.[5] The direct consequence is a significant reduction in the levels of phosphorylated Histone H3 (pHH3-Ser10).[8][9] This inhibition disrupts mitotic progression, leading to chromosome misalignment, failed cytokinesis, and the formation of polyploid cells, which can ultimately trigger apoptosis.[2][5][9] The suppression of pHH3-Ser10 is therefore a direct and measurable indicator of Barasertib's target engagement and biological activity.[2][10]
Quantitative Data on Barasertib's Efficacy
The potency of Barasertib is demonstrated by its low nanomolar inhibition of Aurora B kinase and its profound effect on pHH3-Ser10 levels across various cancer cell lines and preclinical models.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Potency (IC₅₀ / Kᵢ) | Selectivity | Citation |
| Barasertib-HQPA | Aurora B | 0.36 - 0.37 nM | ~3800-fold vs Aurora A | [2][3][4] |
| Barasertib-HQPA | Aurora A | 1369 nM | - | [2][3][4] |
| Barasertib-HQPA | Aurora C | 17.0 nM | - | [3] |
Table 2: Cellular Inhibition of Histone H3 Phosphorylation
| Cell Line / Model | Treatment Conditions | Result | Citation |
| HCT-116 (Colon Cancer) | 50 nM Barasertib-HQPA for 24h | Complete inhibition of pHH3-Ser10 | [9] |
| MOLM13 & MV4-11 (Leukemia) | 10 nM Barasertib-HQPA for 24h | Reduction of pHH3+ cells from 43-52% to 19-25% | |
| Freshly Isolated Leukemia Cells | 3 µM Barasertib-HQPA for 3h | Significant decrease in pHH3 expression | [4] |
| SW620 Xenograft (Colorectal) | Intravenous Barasertib | Transient suppression of pHH3 | [2] |
| ApcMin/+ Mouse Model (GI Neoplasia) | Barasertib Treatment | 94% reduction in pHH3-positive cells in adenomas | [10] |
| SCLC Cell Lines (H446, H345, H748) | Concurrent Paclitaxel + Barasertib-HQPA for 24h | Reduced the fraction of pHH3-positive cells induced by paclitaxel |
Experimental Protocols for Measuring Histone H3 Phosphorylation
The following are detailed methodologies for the key experiments used to quantify the effect of Barasertib on Histone H3 phosphorylation.
Western Blotting for pHH3-Ser10 Detection
This protocol allows for the semi-quantitative analysis of total pHH3-Ser10 levels in cell lysates.
Methodology Details:
-
Sample Preparation: Culture cells to desired confluency and treat with various concentrations of Barasertib-HQPA for the specified duration. Harvest and lyse cells in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Perform SDS-PAGE using 10-25 µg of total protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. For a loading control, the membrane can be stripped and re-probed for total Histone H3 or a housekeeping protein like GAPDH.
Flow Cytometry for Intracellular pHH3-Ser10 Staining
This method allows for the quantification of the percentage of cells in a population that are positive for pHH3-Ser10, often in conjunction with DNA content analysis for cell cycle status.
Methodology Details:
-
Cell Preparation: Harvest cells after Barasertib treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix with a crosslinking fixative like 4% paraformaldehyde for 10-15 minutes at room temperature. This preserves the phosphorylation state.
-
Permeabilization: After washing, permeabilize the cells to allow intracellular antibody access. This is commonly done with ice-cold 90% methanol or a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Staining: Incubate the permeabilized cells with a fluorochrome-conjugated primary antibody against pHH3-Ser10 (e.g., conjugated to Alexa Fluor® 488) for 60-90 minutes at room temperature, protected from light.
-
DNA Content Staining: Wash the cells to remove excess antibody. Resuspend the final cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A to ensure only DNA is stained.
-
Analysis: Acquire data on a flow cytometer. Gate on single cells and analyze the fluorescence intensity of the pHH3-Ser10 marker versus the DNA content to determine the percentage of mitotic cells in the population.
Immunohistochemistry (IHC) for pHH3-Ser10 in Tissue
This protocol is used to visualize and quantify the presence of pHH3-Ser10 positive cells within formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as tumor xenografts.
Methodology Details:
-
Slide Preparation: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to expose the antigenic sites.
-
Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide solution. Block non-specific binding sites by incubating the sections with normal serum from the species in which the secondary antibody was raised.
-
Antibody Incubation: Incubate the tissue sections with the primary antibody against pHH3-Ser10, typically overnight at 4°C in a humidified chamber.
-
Detection: After washing, apply a biotinylated or polymer-based HRP-conjugated secondary antibody. Visualize the signal by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and permanently mount with a coverslip. The number of pHH3-positive cells can then be quantified by microscopic examination.
References
- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 2. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 3. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. t-takaya.net [t-takaya.net]
- 7. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 8. Phospho-Histone H3 (Ser10, Thr11) Polyclonal Antibody (PA5-110126) [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
Methodological & Application
Barasertib Dihydrochloride In Vitro Assay Protocols: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the in vitro evaluation of Barasertib dihydrochloride, a potent and selective inhibitor of Aurora B kinase. Barasertib is a prodrug that is rapidly converted to its active metabolite, Barasertib-hQPA (AZD2811), a key regulator of mitosis. These protocols are intended for researchers, scientists, and drug development professionals investigating the anti-proliferative and cell cycle effects of this compound. Included are methodologies for cell viability assessment, cell cycle analysis, and an overview of the targeted signaling pathway.
Introduction
This compound is a promising anti-cancer agent that functions as a prodrug, converting to the active compound Barasertib-hQPA in plasma. Barasertib-hQPA is a highly selective inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[1][2] Inhibition of Aurora B kinase leads to defects in cell division, resulting in polyploidy and subsequent apoptosis in cancer cells.[3][4] This document outlines key in vitro assays to characterize the biological activity of this compound.
Data Presentation: Anti-proliferative Activity
Barasertib-hQPA has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3 - 40 | [3] |
| NB4 | Acute Myeloid Leukemia | 3 - 40 | [3] |
| MOLM13 | Acute Myeloid Leukemia | 3 - 40 | [3] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | [3] |
| MV4-11 | Biphenotypic Leukemia | 3 - 40 | [3] |
| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | [3] |
| K562 | Chronic Myeloid Leukemia | 3 - 40 | [3] |
| NCI-H82 | Small Cell Lung Cancer | < 50 | [1][5] |
| A549 | Non-Small Cell Lung Cancer | ~7 | [6] |
Note: In vitro studies are typically conducted with the active metabolite, Barasertib-hQPA.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes the use of a modified tetrazolium salt (MTS) assay to determine the effect of Barasertib-hQPA on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Barasertib-hQPA
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Automated plate reader
Procedure:
-
Cell Plating: Seed 2,000 to 10,000 viable cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare a serial dilution of Barasertib-hQPA in complete growth medium. Add the desired concentrations of Barasertib-hQPA to the wells. Include wells with untreated cells as a negative control and wells with medium only for background subtraction.
-
Incubation: Incubate the plates for a period of 5 days (120 hours).[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using an automated plate reader.[1][7]
-
Data Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the untreated control and plot the values against the logarithm of the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to Barasertib-hQPA treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Barasertib-hQPA
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of Barasertib-hQPA for 24 to 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with PBS to remove any residual medium.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at 4°C.[9][10]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.[10]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the population of cells with ≥8N DNA content is indicative of polyploidy.[1]
Visualization of Pathways and Workflows
Aurora B Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora B kinase in mitosis and the mechanism of action of Barasertib-hQPA.
Caption: Aurora B Kinase signaling pathway and the inhibitory action of Barasertib-hQPA.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the major steps in the MTS-based cell viability assay.
Caption: Workflow for the MTS cell viability assay.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key stages of preparing and analyzing cells for cell cycle distribution.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Barasertib (AZD1152) IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration guidelines for determining the half-maximal inhibitory concentration (IC50) of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted to its active metabolite, Barasertib-HQPA (AZD1152-HQPA), in plasma.[1][2][3] Therefore, for in vitro experiments, Barasertib-HQPA is the compound utilized.
Mechanism of Action
Barasertib-HQPA selectively inhibits Aurora B kinase, a key regulator of mitosis.[1][2][4] This inhibition disrupts critical mitotic events, including chromosome alignment and segregation, leading to endoreduplication, polyploidy, and ultimately, apoptosis in proliferating cancer cells.[1][5][6] A hallmark of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10.[1][2][7]
Data Presentation: Barasertib (AZD1152-HQPA) IC50 Values
The following table summarizes the IC50 values of Barasertib-HQPA in various cancer cell lines as reported in the literature. These values can serve as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| PALL-2 | Acute Lymphoblastic Leukemia | 5 | ³H-Thymidine Uptake | [8] |
| MOLM13 | Acute Myeloid Leukemia | 12 | ³H-Thymidine Uptake | [8] |
| MV4-11 | Acute Myeloid Leukemia | 8 | ³H-Thymidine Uptake | [8] |
| LNCaP | Prostate Cancer | 25 | Growth Inhibition Assay | [4] |
| U87-MG | Glioblastoma | 25 | Not Specified | [9] |
| U87-MGshp53 | Glioblastoma | 50 | Not Specified | [9] |
| Various SCLC Lines | Small-Cell Lung Cancer | <50 (sensitive lines) | MTS Assay | [3][5][10][11] |
| Primary GBM Cultures | Glioblastoma | 14 - 75 | Not Specified | [9] |
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway affected by Barasertib.
Caption: Simplified signaling pathway of Barasertib's inhibitory action on Aurora B kinase.
Experimental Protocols
General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT, MTS, or CCK-8)
This protocol provides a general framework for determining the IC50 of Barasertib-HQPA. Specific parameters such as cell seeding density and incubation times may need to be optimized for your specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Barasertib-HQPA (dissolved in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of Barasertib-HQPA in DMSO.
-
Perform serial dilutions of the Barasertib-HQPA stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range to start with is 0 to 500 nM.[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Barasertib-HQPA.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells with the compound for a predetermined period, typically 48 to 120 hours.[4][7][11]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[12]
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at approximately 490-570 nm using a microplate reader.[12]
-
-
For MTS or CCK-8 Assay:
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[15]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of Barasertib.
Caption: Experimental workflow for IC50 determination of Barasertib.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes: In Vivo Dosing of Barasertib in Mouse Xenograft Models
Introduction
Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase. It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (Barasertib-HQPA).[1][2][3][4] Aurora B kinase is a critical serine/threonine kinase that plays a fundamental role in cell division, including chromosome segregation and cytokinesis.[2][5] Overexpression of Aurora B is common in various cancers, making it a compelling therapeutic target.[5] In preclinical mouse xenograft models, Barasertib has demonstrated significant antitumor efficacy across a range of human cancer types, including colorectal, lung, hematologic, and small cell lung cancers.[1][6][7][8][9]
Mechanism of Action
The active form, Barasertib-HQPA, is a highly potent inhibitor of Aurora B kinase with an IC50 of 0.37 nM in cell-free assays, exhibiting approximately 3,700-fold greater selectivity for Aurora B over Aurora A.[3][10] By inhibiting Aurora B, Barasertib disrupts the proper alignment and segregation of chromosomes during mitosis. This leads to a failure of cytokinesis, the final step in cell division, resulting in the formation of polyploid cells (cells with more than the normal 4N DNA content before division).[1][3][8] This aberrant mitotic process ultimately triggers apoptosis (programmed cell death), leading to tumor growth inhibition.[1][8][9] A key pharmacodynamic biomarker of Barasertib activity is the suppression of phosphorylation of histone H3 on serine 10 (pHH3), a direct substrate of Aurora B kinase.[3][11]
Preclinical In Vivo Data Summary
The following tables summarize effective dosing regimens for Barasertib (AZD1152) in various mouse xenograft models as reported in preclinical studies.
Table 1: Barasertib Dosing Regimens in Colorectal Cancer (CRC) Xenograft Models
| Xenograft Model | Dose | Administration Route & Schedule | Observed Efficacy | Reference |
| SW620, HCT116, Colo205 | 150 mg/kg/day | Subcutaneous (s.c.) minipump infusion over 48h | Significant tumor growth inhibition (79% in SW620, 60% in HCT116, 81% in Colo205) | [6] |
| SW620 | 25 mg/kg/day | Intraperitoneal (i.p.) injection, once daily for 4 days (Q1Dx4) | Significant antitumor response | [6][12] |
Table 2: Barasertib Dosing Regimens in Other Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dose | Administration Route & Schedule | Observed Efficacy | Reference |
| H841 | Small Cell Lung Cancer | 50 mg/kg/day | Not Specified, 5 days/week for 2 weeks | Significant tumor growth delay | [7][13] |
| H841 | Small Cell Lung Cancer | 100 mg/kg/day | Not Specified, 5 days/week for 2 weeks | Tumor regression | [7][13] |
| IMR32 (MYCN-amplified) | Neuroblastoma | Not Specified | Not Specified | Suppression of tumor growth and increased survival | [14] |
| UW426-Myc | Medulloblastoma | 50 mg/kg | Subcutaneous (s.c.) injection, twice daily for 2 days | Significant reduction in tumor volume | [11] |
Table 3: Barasertib Dosing Regimens in Hematologic Malignancy Xenograft Models
| Xenograft Model | Cancer Type | Dose | Administration Route & Schedule | Observed Efficacy | Reference |
| MOLM13 | Acute Myeloid Leukemia (AML) | 5 or 25 mg/kg | Intraperitoneal (i.p.) injection, 4 times a week or every other day | Markedly suppressed tumor growth and weight | [15] |
| HL-60 | Acute Promyelocytic Leukemia | 10-150 mg/kg/day | Subcutaneous (s.c.) minipump infusion for 48h | Potent, dose-dependent tumor growth inhibition | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Barasertib inhibits Aurora B kinase, blocking key mitotic events and leading to polyploidy and apoptosis.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Preparation of Barasertib Dihydrochloride Solution for Preclinical Animal Studies
Introduction
Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA (Barasertib-hQPA).[4] Inhibition of Aurora B kinase by Barasertib leads to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis in cancer cells.[5][6] These characteristics make Barasertib a compound of interest in oncology research. This document provides detailed protocols for the preparation of Barasertib dihydrochloride solutions for use in animal studies, ensuring consistency and reproducibility in preclinical research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its active form, Barasertib-hQPA.
| Parameter | Value | Compound Form | Reference |
| Molecular Weight | 660.5 g/mol | Dihydrochloride | [3] |
| 587.54 g/mol | Free Form | [7] | |
| 507.56 g/mol | hQPA | [4] | |
| Solubility | |||
| DMSO | 1 mg/mL | Dihydrochloride | [3] |
| ≥25.4 mg/mL | hQPA | [4] | |
| 33 mg/mL | Free Form | [8] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Dihydrochloride | [3] |
| Water | Insoluble | hQPA | [4] |
| Ethanol | Insoluble | hQPA | [4] |
| Storage Conditions | |||
| Powder | -20°C (long term) | Dihydrochloride | [7] |
| Stock Solution in DMSO | -80°C (up to 1 year) | hQPA | [1] |
| -20°C (up to 1 month) | hQPA | [1] | |
| In Vivo Dosage Range (Mice) | 5 - 150 mg/kg | Dihydrochloride | [6][9] |
Experimental Protocols
Safety Precautions
This compound is a potent research compound. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[11]
Protocol 1: Preparation of this compound Solution using a DMSO, PEG300, and Tween-80 Vehicle
This protocol is suitable for achieving a clear solution for intraperitoneal (IP) or intravenous (IV) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume.
-
Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline or PBS
-
Note: The solvents should be added sequentially. Ensure each component is fully dissolved before adding the next. For animals with low tolerance, the DMSO concentration can be reduced to below 2%.[8]
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Gradually add the PEG300 to the DMSO and drug mixture, mixing continuously.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.
-
-
Final Preparation and Storage:
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to 37°C) and/or sonication may be used to aid dissolution.[6]
-
It is highly recommended to prepare this working solution fresh on the day of use.[6] If temporary storage is necessary, keep it at 4°C and protected from light for a short period. Do not freeze the final formulation.
-
Protocol 2: Preparation of this compound Suspension in Corn Oil
This protocol is an alternative for oral gavage or subcutaneous (SC) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a clear, concentrated stock solution. For example, prepare a 20 mg/mL stock solution.
-
-
Prepare the Final Suspension:
-
In a sterile conical tube, add the required volume of sterile corn oil.
-
Slowly add the concentrated this compound stock solution to the corn oil while vortexing to create a uniform suspension. For example, to achieve a final concentration of 1 mg/mL, add 50 µL of a 20 mg/mL stock solution to 950 µL of corn oil.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
-
This formulation should be used immediately after preparation.[1]
-
Visualizations
Barasertib Solution Preparation Workflow
Caption: Workflow for the preparation of this compound solution.
Aurora B Kinase Signaling Pathway
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition by Barasertib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. abmole.com [abmole.com]
Application Notes and Protocols: Utilizing Barasertib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Barasertib, a selective Aurora B kinase inhibitor, in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of preclinical studies to evaluate the synergistic or additive effects of these combination therapies in various cancer models.
Introduction to Barasertib
Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It functions as a prodrug, rapidly converting to its active moiety, Barasertib-hQPA, in plasma.[1] Inhibition of Aurora B kinase by Barasertib disrupts chromosome alignment and segregation during mitosis, leading to the formation of polyploid cells and subsequent apoptosis.[1][2] This mechanism of action makes Barasertib a promising agent for cancer therapy, particularly in hematological malignancies and solid tumors with high mitotic rates.[3]
Barasertib in Combination Therapy
The combination of Barasertib with standard chemotherapy agents has shown promise in preclinical models, often resulting in synergistic or greater-than-additive cytotoxicity. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.
Combination with Cytarabine (ara-C)
The combination of Barasertib with cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, has demonstrated significant synergistic effects. Studies have shown that this combination leads to a greater-than-additive induction of apoptosis in AML cell lines, including those resistant to cytarabine.[2]
Combination with Vincristine and Daunorubicin
Barasertib has also been shown to synergistically enhance the antiproliferative activity of the tubulin-depolymerizing agent vincristine and the topoisomerase II inhibitor daunorubicin in leukemia cells.[1][3] This potentiation of effect has been observed both in vitro and in vivo, suggesting potential clinical applications for these combinations in treating leukemias.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of Barasertib in combination with chemotherapy agents.
Table 1: In Vitro Efficacy of Barasertib in Combination with Cytarabine in Leukemia Cell Lines
| Cell Line | Barasertib-HQPA IC50 (nM) | Cytarabine IC50 (nM) | Combination Effect on Apoptosis (Sub-G1 Population) | Treatment Sequence for Optimal Effect |
| HL-60 (AML) | 51 | 300 | 37.9% | Barasertib prior to Cytarabine |
| HL-60/ara-C20 (Cytarabine-resistant AML) | 70 | 5300 | 19.7% | Barasertib prior to Cytarabine |
| U937 (Leukemia) | Not specified | Not specified | 25.4% | Barasertib prior to Cytarabine |
Data sourced from a study on the greater-than-additive cytotoxicity of the Barasertib and cytarabine combination.[2]
Table 2: Synergistic Effects of Barasertib with Vincristine and Daunorubicin in Leukemia Cell Lines
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Observed Effect | Quantitative Synergy Data |
| Vincristine | Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia | MOLM13, PALL-2 | Synergistically enhanced antiproliferative activity | Specific Combination Index (CI) values not reported in the reviewed literature. |
| Daunorubicin | Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia | MOLM13, PALL-2 | Synergistically enhanced antiproliferative activity | Specific Combination Index (CI) values not reported in the reviewed literature. |
Based on studies demonstrating synergistic antiproliferative activity.[1][3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by Barasertib and the general experimental workflows for assessing combination therapies.
Caption: Barasertib's Mechanism of Action and Synergy with Chemotherapy.
Caption: General workflow for evaluating Barasertib combination therapy.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of Barasertib in combination with chemotherapy agents.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Barasertib, a chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MOLM13)
-
Complete culture medium
-
Barasertib-HQPA (active metabolite)
-
Chemotherapy agent (e.g., Cytarabine, Vincristine, Daunorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of Barasertib-HQPA and the chemotherapy agent. For combination studies, use a constant ratio of the two drugs based on their individual IC50 values. Add 100 µL of the drug solutions (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the interaction between Barasertib and a chemotherapy agent (synergism, additivity, or antagonism).
Procedure:
-
Data Input: Use the dose-response data from the cell viability assay for Barasertib, the chemotherapy agent, and their combination at a constant ratio.
-
Combination Index (CI) Calculation: Utilize software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Generate isobolograms to visualize the synergistic, additive, or antagonistic effects at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by Barasertib, a chemotherapy agent, and their combination.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Barasertib, the chemotherapy agent, and their combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of Barasertib, a chemotherapy agent, and their combination on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Barasertib, the chemotherapy agent, and their combination for the desired time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the accumulation of polyploid cells (>4N DNA content) following Barasertib treatment.
In Vivo Xenograft Model (MOLM13 Leukemia Model)
Objective: To evaluate the in vivo efficacy of Barasertib in combination with a chemotherapy agent in a murine leukemia model.
Materials:
-
MOLM13 human AML cells
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Matrigel
-
Barasertib
-
Chemotherapy agent (e.g., Vincristine, Daunorubicin)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MOLM13 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, Barasertib alone, chemotherapy agent alone, and combination therapy).
-
Drug Administration:
-
Barasertib: Administer intraperitoneally at a dose of 5-25 mg/kg, 4 times a week or every other day.[4]
-
Chemotherapy Agent: Administer according to established protocols for the specific agent.
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight and overall health of the mice.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to assess the in vivo efficacy of the combination therapy.
Conclusion
The combination of Barasertib with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided protocols and data serve as a foundation for researchers to further explore and optimize these combination therapies in various preclinical cancer models. Careful evaluation of synergy, apoptosis induction, and cell cycle effects will be crucial in advancing these therapeutic approaches toward clinical application.
References
- 1. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p-Histone H3 (Ser10) Following Barasertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3][4] Aurora B kinase plays a crucial role in chromosome condensation and segregation, in part through the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)).[5][6][7][8] This phosphorylation event is a hallmark of mitosis.[6] Inhibition of Aurora B kinase by Barasertib leads to a significant reduction in the levels of p-Histone H3 (Ser10), resulting in defects in chromosome alignment and segregation, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][9][10][11][12][13]
Western blotting is a fundamental technique to assess the efficacy of drugs targeting signaling pathways. This document provides a detailed protocol for the detection and quantification of p-Histone H3 (Ser10) levels in cell lysates by Western blot following treatment with Barasertib.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of Aurora B kinase and the experimental workflow for the Western blot protocol.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 5. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Barasertib
Introduction
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3] Aurora B is essential for proper chromosome condensation, alignment at the metaphase plate, and cytokinesis.[4][5] Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, Barasertib-HQPA.[2][4] Inhibition of Aurora B kinase by Barasertib disrupts these critical mitotic events, leading to a failure of cell division. This typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells (>4N DNA content) as cells exit mitosis without dividing (a process known as mitotic slippage), and can ultimately lead to apoptosis.[2][6][7][8]
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle. By staining cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), the DNA content of each cell can be quantified.[9][10] This allows for the precise measurement of the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. This application note provides a detailed protocol for using flow cytometry to analyze the cell cycle arrest and polyploidy induced by Barasertib treatment in cancer cell lines.
Data Presentation: Effects of Barasertib on Cell Cycle Distribution
Treatment with Barasertib leads to a significant accumulation of cells in the G2/M phase and a subsequent increase in polyploid cells. The tables below summarize quantitative data from studies on various cancer cell lines.
Table 1: Cell Cycle Distribution in Multiple Myeloma (MM) Cell Lines after Barasertib Treatment (Data represents the mean percentage of cells in each phase after treatment with 5 µM Barasertib for 72 hours. Adapted from[6])
| Cell Line | % G1 | % S | % G2/M | % Polyploid (>4N) |
| NCI-H929 (Control) | 52.3 | 28.5 | 19.2 | 0.0 |
| NCI-H929 (Barasertib) | 10.1 | 15.7 | 45.3 | 28.9 |
| RPMI 8226 (Control) | 60.1 | 25.4 | 14.5 | 0.0 |
| RPMI 8226 (Barasertib) | 12.5 | 20.3 | 38.9 | 28.3 |
| OPM-2 (Control) | 55.7 | 30.1 | 14.2 | 0.0 |
| OPM-2 (Barasertib) | 15.8 | 18.9 | 35.1 | 30.2 |
Table 2: G2/M Arrest in Neuroblastoma Cell Lines after Barasertib Treatment (Data represents the percentage of cells in the G2/M phase (4N DNA content) after treatment. Adapted from[7])
| Cell Line | Treatment Duration | Barasertib (10 nM) | Barasertib (100 nM) |
| IMR5 | 24h | 41.5% | 55.1% |
| IMR5 | 48h | 35.2% | 48.9% |
| SK-N-BE(2c) | 24h | 50.3% | 62.7% |
| SK-N-BE(2c) | 48h | 45.1% | 58.3% |
Table 3: Cell Cycle Distribution in Breast Cancer Cell Lines after Barasertib Treatment (Data shows the percentage of cells in each phase after treatment with 50 nM Barasertib. Adapted from[8])
| Cell Line / Duration | % G1 | % S | % G2/M | % Sub-G1 | % Polyploid (>4N) |
| T47D (Control) | 65.0 | 25.0 | 10.0 | <1.0 | <1.0 |
| T47D (48h) | 28.0 | 12.0 | 60.0 | <1.0 | <1.0 |
| T47D (96h) | 15.0 | 10.0 | 45.0 | 5.0 | 25.0 |
| 182R-1 (Resistant) | 60.0 | 30.0 | 10.0 | <1.0 | <1.0 |
| 182R-1 (48h) | 25.0 | 15.0 | 60.0 | <1.0 | <1.0 |
| 182R-1 (96h) | 20.0 | 5.0 | 25.0 | 40.0 | 10.0 |
Experimental Protocols
This section provides detailed protocols for treating cells with Barasertib and analyzing the resulting cell cycle changes via flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Adherence : Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment : Prepare a stock solution of Barasertib-HQPA (the active metabolite) in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM - 5 µM).[6][7]
-
Incubation : Remove the existing medium from the cells and replace it with the Barasertib-containing medium. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Time Course : Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[8]
Protocol 2: Sample Preparation and Fixation
This protocol is for a starting cell number of approximately 1-2 x 10⁶ cells per sample.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold (-20°C)
-
15 mL conical tubes
-
Refrigerated centrifuge
Procedure:
-
Harvesting :
-
Adherent Cells : Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with a complete medium, transfer to a 15 mL conical tube, and pellet by centrifugation at 300 x g for 5 minutes.
-
Suspension Cells : Transfer cells directly to a 15 mL conical tube and pellet by centrifugation at 300 x g for 5 minutes.
-
-
Washing : Discard the supernatant, resuspend the cell pellet in 5 mL of cold PBS, and centrifuge again at 300 x g for 5 minutes.[10]
-
Resuspension : Discard the supernatant and resuspend the cell pellet in 0.5 mL of residual cold PBS. Gently vortex to ensure a single-cell suspension.[11]
-
Fixation : While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This is a critical step to prevent cell clumping.[10][11]
-
Incubation : Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[12]
Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
PBS
-
PI Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A (DNase-free) in PBS[13]
-
(Optional: 0.1% Triton X-100 to aid permeabilization)
-
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
Procedure:
-
Rehydration : Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them. Carefully decant the ethanol.[10]
-
Washing : Resuspend the cells in 5 mL of cold PBS to wash out the ethanol. Centrifuge again, and discard the supernatant. Repeat this wash step once.[13]
-
RNase Treatment : Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate for 15-30 minutes at room temperature to ensure only DNA is stained.[13][14]
-
PI Staining : Add 400 µL of PI solution (50 µg/mL) directly to the cell suspension. Mix gently.[13]
-
Incubation : Incubate the tubes for at least 15-30 minutes at room temperature, protected from light.[11]
-
Analysis : Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated for linear fluorescence detection.
Protocol 4: Data Acquisition and Analysis
-
Instrument Setup : Use a 488 nm or 561 nm laser for excitation of Propidium Iodide. Collect fluorescence data using a linear scale.
-
Gating :
-
First, create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, use a pulse-width vs. pulse-area plot for the fluorescence channel to gate on single cells (singlets) and exclude doublets and larger aggregates.[15]
-
-
Histogram Analysis : Generate a histogram of the PI fluorescence for the gated singlet population.
-
Cell Cycle Modeling : Use a cell cycle analysis software package (e.g., FlowJo, ModFit LT) to deconvolute the histogram data. The software will fit Gaussian distributions to the G0/G1 and G2/M peaks and calculate the area of the S-phase, providing percentages for each phase of the cell cycle.[15] Also, define a region for polyploid cells (>4N) and Sub-G1 cells (apoptotic debris) to quantify these populations.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
Barasertib Dihydrochloride: Application Notes and Protocols for Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib (AZD1152), a potent and highly selective inhibitor of Aurora B kinase, has demonstrated significant anti-leukemic activity in both preclinical and clinical studies of Acute Myeloid Leukemia (AML).[1][2][3][4] Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811).[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Barasertib dihydrochloride in AML.
Mechanism of Action
Barasertib-hQPA selectively inhibits Aurora B kinase, a key regulator of mitosis.[1][3] This inhibition disrupts chromosome alignment and segregation during cell division, leading to endoreduplication, the formation of polyploid cells, and subsequent apoptosis in cancer cells.[4][5][6] A key pharmacodynamic biomarker of Barasertib activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B kinase.[7]
Caption: Signaling pathway of Barasertib in AML cells.
Quantitative Data
In Vitro Activity of Barasertib-hQPA in AML Cell Lines
| Cell Line | Type of Leukemia | IC50 (nM) | Reference |
| HL-60 | AML | 3-40 | [5] |
| NB4 | AML | 3-40 | [5] |
| MOLM13 | AML | 1 | [5] |
| MV4-11 | Biphenotypic Leukemia | 2.8 | [5] |
| PALL-2 | ALL | 3-40 | [5] |
| EOL-1 | Acute Eosinophilic Leukemia | 3-40 | [5] |
| K562 | CML (Blast Crisis) | 3-40 | [5] |
Clinical Trial Data for Barasertib in Elderly AML Patients (≥60 years)
| Study | Treatment Arms | Key Findings | Reference |
| Phase II (Stage I) | Barasertib (1200 mg, 7-day IV infusion) vs. Low-Dose Cytosine Arabinoside (LDAC) | Objective Complete Response Rate (OCRR): 35.4% (Barasertib) vs. 11.5% (LDAC) (P<0.05) Median Overall Survival (OS): 8.2 months (Barasertib) vs. 4.5 months (LDAC) Median Duration of Response: 82 days (Barasertib) | [6][8] |
| Phase I/II | Barasertib Monotherapy (Dose Escalation) | Maximum Tolerated Dose (MTD): 1200 mg Overall Hematologic Response Rate: 25% | [9] |
| Phase I | Barasertib in combination with LDAC | MTD of Combination: 1000 mg Barasertib + LDAC Overall Response Rate: 45% | [1][10] |
Common Adverse Events (Grade ≥3) for Barasertib
| Adverse Event | Barasertib Monotherapy (%) | Barasertib + LDAC (%) | LDAC Monotherapy (%) | Reference |
| Febrile Neutropenia | 50 | 59 | 19 | [6][8][10] |
| Stomatitis/Mucositis | 29 | Grade 3 DLTs reported | 0 | [6][8][10] |
| Infection | Not specified | 73 | Not specified | [10] |
| Pneumonia | 25 | Not specified | 8 | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Barasertib-hQPA on AML cell lines.
Caption: Workflow for in vitro cell proliferation assay.
Materials:
-
AML cell lines (e.g., HL-60, MOLM13)
-
Complete cell culture medium
-
Barasertib-hQPA (active metabolite)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, or ³H-thymidine)
-
Plate reader or liquid scintillation counter
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of Barasertib-hQPA in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM.
-
Add the Barasertib-hQPA dilutions to the cells and incubate for 48 to 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or radioactivity to determine cell viability.
-
Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Apoptosis Assay by Annexin V Staining
This protocol is used to quantify the induction of apoptosis in AML cells following treatment with Barasertib-hQPA.
Materials:
-
AML cell lines
-
Barasertib-hQPA
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells (e.g., 5 x 10⁵ cells/mL) in 6-well plates.[9]
-
Treat the cells with various concentrations of Barasertib-hQPA (e.g., 1-10 nM) for 24 to 48 hours.[9]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Phospho-Histone H3
This protocol is to assess the pharmacodynamic effect of Barasertib-hQPA by measuring the level of phosphorylated histone H3.
Materials:
-
AML cell lines
-
Barasertib-hQPA
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with Barasertib-hQPA (e.g., 3 µM for 3 hours) or as determined by dose-response experiments.[10]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of Barasertib.
Caption: Workflow for an in vivo AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
AML cell line (e.g., MOLM13)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject AML cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer Barasertib (e.g., 5 or 25 mg/kg via intraperitoneal injection, 4 times a week) or vehicle control.[10]
-
Measure tumor volume regularly using calipers.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pHH3).
Conclusion
This compound is a promising therapeutic agent for AML, with a well-defined mechanism of action and demonstrated clinical activity. The protocols and data presented in these application notes provide a comprehensive resource for researchers to further investigate its potential in AML and to explore novel combination strategies.
References
- 1. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the aurora kinase B inhibitor AZD1152 in acute myeloid leukaemia - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. apexbt.com [apexbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Barasertib in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD1152-HQPA).[2][3] Aurora B kinase is a critical component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis during cell division.[4][5] Overexpression of Aurora B is common in various human cancers and is often associated with a poor prognosis.[4][6] By inhibiting Aurora B, Barasertib disrupts the mitotic process, leading to chromosome misalignment, failed cell division, endoreduplication (resulting in polyploidy), and ultimately, apoptotic cell death in cancer cells.[2][5][7] These application notes provide a summary of Barasertib's activity in solid tumor cell lines and detailed protocols for its use in preclinical research.
Mechanism of Action
Barasertib-hQPA acts as a reversible, ATP-competitive inhibitor of Aurora B kinase.[3] Its primary mechanism involves the inhibition of the kinase's ability to phosphorylate downstream targets, most notably Histone H3 at Serine 10 (p-H3S10), which is essential for chromosome condensation and segregation.[2][7] The disruption of this and other CPC functions leads to defects in the spindle assembly checkpoint, improper chromosome alignment, and a failure of cytokinesis.[1] Cells subsequently exit mitosis without dividing, re-enter the S-phase, and undergo further DNA replication, resulting in the formation of large, polyploid cells (containing ≥8N DNA content).[2][7] This state of mitotic catastrophe ultimately triggers apoptosis.[2][6]
Caption: Mechanism of Barasertib action on the Aurora B kinase pathway.
Data Presentation: In Vitro Efficacy
Barasertib demonstrates potent anti-proliferative activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line characteristics, such as MYC amplification status in Small-Cell Lung Cancer (SCLC).[7][8]
| Cell Line | Cancer Type | IC50 Value | Notes |
| NCI-H82 | Small-Cell Lung Cancer (SCLC) | 1 nM | Assessed via PrestoBlue Cell Viability assay after 72 hrs.[9] |
| Multiple SCLC Lines | Small-Cell Lung Cancer (SCLC) | < 50 nM | 9 sensitive SCLC lines were identified. Sensitivity correlated with cMYC amplification.[7][8] |
| A549 | Non-Small Cell Lung Cancer | 7 nM | [4] |
| LNCaP | Prostate Cancer | 25 nM | Measured after 48 hours of treatment.[10] |
| U87-MG | Glioblastoma | 25 nM | [5] |
| U87-MGshp53 | Glioblastoma (p53 knockdown) | 50 nM | Less sensitive compared to p53 wild-type.[5] |
| Cell-Free Assay | N/A | 0.37 nM | Demonstrates high potency against the isolated Aurora B enzyme.[6][9] |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of Barasertib in solid tumor cell lines. Since Barasertib (AZD1152) is a prodrug, in vitro experiments should be conducted with the active metabolite, Barasertib-hQPA .[1]
Caption: General workflow for assessing Barasertib efficacy in vitro.
Materials and Reagents
-
Compound: Barasertib-hQPA (active metabolite for in vitro use).
-
Vehicle: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Cell Lines: Relevant solid tumor cell lines (e.g., NCI-H446 for SCLC, U87-MG for glioblastoma).
-
Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
Viability: MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Cell Cycle: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol for fixation.[11]
-
Apoptosis: Annexin V-FITC and PI apoptosis detection kit.
-
Western Blot: RIPA Lysis Buffer, protease/phosphatase inhibitors, primary antibodies (Phospho-Histone H3 Ser10, Total Histone H3, GAPDH), secondary HRP-conjugated antibody, ECL substrate.
-
Protocol 1: Cell Viability / Growth Inhibition Assay
This protocol determines the IC50 value of Barasertib-hQPA.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of Barasertib-hQPA in culture medium. Concentrations should range from low nM to low µM to capture the full dose-response curve. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[8]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours until a color change is apparent.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated controls. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to calculate the IC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Barasertib-hQPA on cell cycle distribution and polyploidy.
-
Cell Seeding & Treatment: Seed 0.5-1 x 10^6 cells in 6-well plates. After 24 hours, treat with Barasertib-hQPA (e.g., at 1X and 5X the IC50 value) and a vehicle control.
-
Incubation: Incubate for 24 to 48 hours.[12]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 24 hours.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[11]
-
Data Acquisition & Analysis: Analyze the samples on a flow cytometer. Gate the cell populations to quantify the percentage of cells in G1, S, G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations. A significant increase in the >4N population is the hallmark of Aurora B inhibition.[7]
Protocol 3: Western Blot for Phospho-Histone H3
This protocol confirms the on-target activity of Barasertib-hQPA by measuring the inhibition of a key downstream substrate.
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with Barasertib-hQPA as described for the cell cycle analysis. A 24-hour treatment is often sufficient.[8]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH or total Histone H3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: A significant decrease in the p-H3S10 signal relative to the total H3 or loading control in drug-treated samples confirms target engagement.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assessment Following Barasertib Treatment using MTT/MTS Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MTT and MTS assays to evaluate the cytotoxic effects of Barasertib, a potent and selective Aurora B kinase inhibitor.
Application Notes
Scientific Principle of MTT/MTS Assays:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability. The principle of these assays is based on the enzymatic reduction of the tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble in water.[1][2][3] In contrast, the MTS reagent is reduced to a formazan product that is soluble in cell culture media.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[3][5][6]
Barasertib (AZD1152): Mechanism of Action:
Barasertib (also known as AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[7][8] This active metabolite is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[7][8][9][10][11] Aurora B kinase is essential for proper chromosome alignment and segregation during cell division.[12] By inhibiting Aurora B, Barasertib disrupts these processes, leading to chromosome misalignment, prevention of cell division, and the formation of polyploid cells.[7][9][12][13] Ultimately, this mitotic catastrophe induces growth arrest and apoptosis in cancer cells.[7][8][9][13][14] Barasertib has demonstrated potent antitumor activity in various cancer cell lines, including those from colon, lung, and hematologic tumors.[7][11][15][16]
Visualizations
Barasertib's mechanism of action pathway.
Workflow for MTT/MTS cell viability assay.
Experimental Protocols
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Barasertib (AZD1152)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl) for MTT assay[17]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Barasertib Treatment: Prepare serial dilutions of Barasertib in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted Barasertib solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Barasertib) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[1][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol for MTS Assay:
-
Cell Seeding and Barasertib Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Addition: After the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[4][6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[3][4][6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3][4][5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from an MTT/MTS assay with Barasertib treatment.
| Barasertib Concentration (nM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.125 | 0.070 | 90.0% |
| 10 | 0.875 | 0.065 | 70.0% |
| 50 | 0.500 | 0.045 | 40.0% |
| 100 | 0.250 | 0.030 | 20.0% |
| 500 | 0.063 | 0.015 | 5.0% |
Note: The IC50 value, the concentration of a drug that inhibits a biological process by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the Barasertib concentration and fitting the data to a sigmoidal dose-response curve. IC50 values for Barasertib have been reported to be in the low nanomolar range in several cancer cell lines.[8][10][11][15][18]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer | MDPI [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. aacrjournals.org [aacrjournals.org]
Synergistic Anti-Leukemic Effects of Barasertib and Vincristine: A Protocol for Preclinical Evaluation
For Immediate Release
This application note details protocols for investigating the synergistic anti-leukemic effects of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, in combination with the microtubule-targeting agent, Vincristine. The described methodologies are intended for researchers in oncology, drug development, and cancer biology to assess the potential of this combination therapy in preclinical settings.
Barasertib, a pro-drug of the active moiety AZD1152-HQPA, targets Aurora B kinase, a key regulator of mitosis.[1] Its inhibition leads to defects in chromosome segregation and, ultimately, apoptosis in cancer cells.[2] Vincristine, a well-established chemotherapeutic agent, disrupts microtubule dynamics, leading to mitotic arrest. The combination of these two agents has been shown to exhibit synergistic or additive anti-proliferative effects in various cancer cell lines, particularly in myeloid leukemia.[1] The proposed mechanism for this synergy involves the enhancement of apoptosis and potentiation of G2/M phase cell cycle arrest.
This document provides detailed protocols for in vitro and in vivo experiments to quantify the synergistic effects of Barasertib and Vincristine. These include cell viability assays, apoptosis analysis, and evaluation of in vivo tumor growth inhibition in xenograft models.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for Barasertib (as the active form AZD1152-HQPA) and Vincristine as single agents in various leukemia cell lines. This data is crucial for designing synergy experiments.
| Cell Line | Drug | IC50 (nM) |
| MOLM-13 (AML) | AZD1152-HQPA | 3 - 10 |
| Vincristine | 1.3 | |
| PALL-2 (ALL) | AZD1152-HQPA | 3 - 10 |
| HL-60 (AML) | AZD1152-HQPA | 3 - 40 |
| U937 (Histiocytic Lymphoma) | AZD1152-HQPA | Not Specified |
| NB4 (APL) | AZD1152-HQPA | 3 - 40 |
| MV4-11 (Biphenotypic Leukemia) | AZD1152-HQPA | 3 - 40 |
| EOL-1 (Eosinophilic Leukemia) | AZD1152-HQPA | 3 - 40 |
| K562 (CML) | AZD1152-HQPA | 3 - 40 |
Data compiled from multiple sources.[1][3]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potential of the Barasertib and Vincristine combination. The following table provides an overview of the in vivo experimental parameters.
| Xenograft Model | Treatment Groups | Dosing and Administration | Key Findings |
| MOLM-13 (AML) | 1. Vehicle Control2. Barasertib (5 mg/kg)3. Vincristine (0.2 mg/kg)4. Barasertib + Vincristine | Barasertib: Intraperitoneal injection, 4 times a week.Vincristine: Intraperitoneal injection, every other day. | The combination of Barasertib and Vincristine enhanced the inhibition of tumor proliferation compared to single-agent treatments.[1][2] |
| IMR32 (Neuroblastoma) | 1. Vehicle Control2. Barasertib | Not specified | Barasertib treatment significantly increased the probability of survival (p=0.0017).[4] |
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Barasertib and Vincristine, both individually and in combination.
-
Materials:
-
Leukemia cell lines (e.g., MOLM-13, PALL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Barasertib (AZD1152-HQPA) and Vincristine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Barasertib and Vincristine. For combination studies, use a constant ratio of the two drugs based on their individual IC50 values.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug and the combination.
-
2. Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) is calculated to determine the nature of the drug interaction.
-
Procedure:
-
Based on the dose-effect curves generated from the MTT assay, calculate the CI using specialized software (e.g., CompuSyn).
-
A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
-
4. Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare total cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Studies
1. Xenograft Mouse Model
This protocol outlines the establishment of a leukemia xenograft model to evaluate the in vivo efficacy of the combination therapy.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Leukemia cells (e.g., MOLM-13)
-
Matrigel
-
Barasertib and Vincristine for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 MOLM-13 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups: vehicle control, Barasertib alone, Vincristine alone, and the combination of Barasertib and Vincristine.
-
Administer the drugs as per the dosing schedule outlined in the "In Vivo Efficacy" table.
-
Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and survival curves for each treatment group.
-
Visualizations
Caption: Proposed signaling pathway for the synergistic action of Barasertib and Vincristine.
Caption: Experimental workflow for evaluating Barasertib and Vincristine synergy.
Caption: Logical relationship of the synergistic effect of the combination therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Barasertib for Continuous Intravenous Infusion Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811).[1][2][3] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in proliferating cancer cells.[3][4] Preclinical and clinical studies have demonstrated the anti-tumor efficacy of Barasertib in various cancer models, often administered via continuous intravenous infusion to maintain therapeutic concentrations.[1][5][6]
These application notes provide detailed protocols for the preparation of Barasertib for continuous intravenous infusion studies in a research setting. The information is collated from published literature and established methodologies for similar small molecule kinase inhibitors.
Mechanism of Action: Aurora B Kinase Inhibition
Barasertib, through its active metabolite Barasertib-hQPA, exerts its anti-tumor effects by inhibiting the catalytic activity of Aurora B kinase. This kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores during mitosis. Inhibition of Aurora B leads to a cascade of events including failed cytokinesis, endoreduplication, and apoptosis.
Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib-hQPA.
Quantitative Data Summary
The following tables summarize key quantitative data for Barasertib and its active metabolite.
Table 1: In Vitro Potency of Barasertib-hQPA
| Target | IC₅₀ (nM) | Selectivity vs. Aurora A | Reference |
| Aurora B Kinase | 0.37 | ~3700-fold | [2] |
| Aurora A Kinase | 1369 | - | [3] |
Table 2: Preclinical and Clinical Dosing for Continuous Infusion
| Study Type | Species | Dosing Regimen | Total Dose | Infusion Duration | Reference |
| Preclinical | Mouse | 150 mg/kg/day (s.c.) | Not specified | 48 hours | [7] |
| Clinical (Phase I) | Human | Dose escalation | 150 mg | 48 hours | [6] |
| Clinical (Phase I/II) | Human | 1200 mg | 1200 mg | 7 days | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Barasertib
This protocol describes the preparation of a high-concentration stock solution of Barasertib, which can be used for further dilution into the final infusion solution.
Materials:
-
Barasertib powder (free acid or dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically weigh the desired amount of Barasertib powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a stock solution concentration of 10-50 mg/mL.
-
Vortex the solution until the Barasertib is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Sterile Barasertib Solution for Continuous Intravenous Infusion
This protocol provides a method for preparing a sterile Barasertib solution suitable for continuous intravenous infusion in preclinical models, such as mice, using an osmotic pump or infusion pump. Note: This formulation is based on common vehicles for poorly soluble small molecules and should be validated for stability and compatibility before use.[8]
Materials:
-
Barasertib stock solution (from Protocol 1)
-
Sterile N,N-Dimethylacetamide (DMA)
-
Sterile Propylene glycol (PG)
-
Sterile Polyethylene Glycol 400 (PEG-400)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection, USP
-
Sterile, 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes and needles
-
Sterile, empty glass vials or infusion bags
-
Laminar flow hood or biological safety cabinet
Workflow for Sterile Infusion Solution Preparation:
Caption: Experimental workflow for preparing a sterile Barasertib infusion solution.
Procedure:
-
Vehicle Preparation: In a sterile vial within a laminar flow hood, prepare the vehicle by combining the organic solvents. For example, for a vehicle composed of 20% DMA, 40% PG, and 40% PEG-400, combine the required volumes of each sterile component.
-
Drug Solubilization: Add the calculated volume of the Barasertib stock solution to the prepared vehicle. Vortex gently to mix thoroughly.
-
Aqueous Dilution: Slowly add the sterile aqueous component (e.g., 0.9% Sodium Chloride) to the drug-vehicle mixture while gently swirling. The final concentration of the organic solvents should be kept as low as possible while maintaining drug solubility. A common final concentration of the vehicle in the total solution is 10-20%.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile, empty vial or the infusion device (e.g., osmotic pump reservoir). This step removes any potential microbial contamination.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. If possible, verify the concentration of Barasertib in the final solution using a suitable analytical method (e.g., HPLC).
-
Loading the Infusion Device: Aseptically load the sterile Barasertib solution into the infusion pumps or osmotic minipumps according to the manufacturer's instructions.
Example Calculation for a 1 mg/mL Infusion Solution:
To prepare 10 mL of a 1 mg/mL Barasertib infusion solution with a final vehicle concentration of 10%:
-
Prepare 1 mL of the vehicle (200 µL DMA, 400 µL PG, 400 µL PEG-400).
-
Add 200 µL of a 50 mg/mL Barasertib stock solution in DMSO to the vehicle (This provides 10 mg of Barasertib).
-
Slowly add 8.8 mL of sterile 0.9% Sodium Chloride to the mixture.
-
The final volume will be 10 mL with a Barasertib concentration of 1 mg/mL. The final solvent composition will be approximately 2% DMA, 4% PG, 4% PEG-400, and 2% DMSO.
Stability Considerations
The stability of the final Barasertib infusion solution is critical for continuous infusion studies. It is recommended to perform a stability study under the intended experimental conditions (e.g., temperature, light exposure) for the duration of the infusion. The active metabolite, Barasertib-hQPA, has been reported to be stable for over 72 days at pH 7.4. However, the stability of the prodrug, Barasertib, in the final infusion vehicle should be confirmed.
Safety Precautions
Barasertib is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All preparation of sterile solutions should be performed in a certified laminar flow hood or biological safety cabinet to ensure both operator safety and product sterility. Dispose of all waste in accordance with institutional guidelines for cytotoxic materials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Barasertib dihydrochloride solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Barasertib dihydrochloride, with a specific focus on addressing solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD1152 dihydrochloride) is the prodrug of Barasertib-HQPA (AZD1152-HQPA).[1][2][3] In plasma, it is rapidly converted to its active form, Barasertib-HQPA, which is a highly selective and potent inhibitor of Aurora B kinase.[2][4] Aurora B kinase is a key regulator of mitosis. By inhibiting Aurora B, Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), the formation of polyploid cells, and ultimately apoptosis (programmed cell death) in cancer cells.[2][3][5][6][7]
Q2: What is the solubility of this compound in DMSO?
The solubility of Barasertib and its active form in DMSO is reported by various suppliers, with some variations. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8][9]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to use fresh, high-purity DMSO.[8][9] The process can be aided by warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath to ensure complete dissolution.[10][11] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q4: For how long can I store the DMSO stock solution?
Stock solutions of Barasertib in DMSO can be stored at -20°C for several months or at -80°C for up to a year, depending on the supplier's recommendation.[1][10] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in aliquots.[1]
Q5: Is this compound soluble in aqueous solutions?
This compound is generally considered insoluble in water.[8] For in vivo studies or cell culture experiments that require aqueous dilutions, it is common to first dissolve the compound in DMSO and then further dilute it in an appropriate aqueous buffer or media. However, care must be taken to avoid precipitation.
Troubleshooting Guide: Solubility Issues in DMSO
Problem: I am having difficulty dissolving this compound in DMSO, or the solution appears cloudy.
This is a common issue that can often be resolved with the following steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[8][9] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a bottle that has been properly stored to minimize moisture absorption.
-
Gentle Warming: Warm the vial containing the compound and DMSO at 37°C for 10-15 minutes.[10][11] This can help increase the solubility. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[10][11][12] Sonication can help break up any clumps of powder and facilitate dissolution.
-
Vortexing: After warming or sonication, vortex the solution thoroughly to ensure it is homogenous.
If you continue to experience issues, consider the concentration of your stock solution. While high concentrations are achievable, preparing a slightly lower concentration may be necessary if solubility issues persist.
Data Summary
Table 1: Reported Solubility of Barasertib and its Active Form in DMSO
| Compound Name | Supplier/Source | Reported Solubility in DMSO | Molar Concentration |
| Barasertib (AZD1152-HQPA) | Selleck Chemicals | 100 mg/mL | 197.02 mM |
| AZD1152 | GlpBio | >5.9 mg/mL | Not specified |
| AZD1152-HQPA | Abcam | Soluble to 25 mM | 25 mM |
| Barasertib | TargetMol | 33 mg/mL | 56.17 mM |
| Barasertib-HQPA | APExBIO | ≥25.4 mg/mL (>10 mM) | >10 mM |
| Barasertib-HQPA | MedchemExpress | ≥ 22 mg/mL | 43.34 mM |
Note: The actual solubility may vary slightly depending on the specific batch of the compound and the purity of the DMSO used.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Barasertib-HQPA in DMSO
Materials:
-
Barasertib-HQPA (Molecular Weight: 507.56 g/mol )[4]
-
Anhydrous, high-purity DMSO
Procedure:
-
Calculate the mass of Barasertib-HQPA required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 507.56 g/mol = 0.0050756 g = 5.08 mg
-
-
Weigh out 5.08 mg of Barasertib-HQPA powder into a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again. Alternatively, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once the solution is clear, aliquot it into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Example Formulation for In Vivo Studies
For animal experiments, a co-solvent formulation is often required to keep the compound in solution upon injection. The following is a general example and may need optimization for your specific application.
Materials:
-
100 mg/mL Barasertib-HQPA in DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile ddH₂O or saline
Procedure:
-
To prepare 1 mL of the final formulation, start with 50 µL of a 100 mg/mL clear DMSO stock solution of Barasertib-HQPA.[8]
-
Add 400 µL of PEG300 and mix until the solution is clear.[8]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[8]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[8]
-
Mix thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing a Barasertib stock solution.
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. glpbio.com [glpbio.com]
- 11. apexbt.com [apexbt.com]
- 12. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: Optimizing Barasertib for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib (also known as AZD1152). Our goal is to help you optimize its concentration for in vivo efficacy and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Barasertib and what is its mechanism of action?
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase.[1][2] It is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD2811).[3][4][5] Aurora B kinase is a key regulator of mitosis, specifically involved in chromosome alignment and segregation.[3] By inhibiting Aurora B, Barasertib disrupts cell division, leading to polyploidy (cells with more than the normal number of chromosome sets) and subsequent apoptosis (programmed cell death).[2][4][6]
Q2: What is the difference between Barasertib (AZD1152) and Barasertib-HQPA?
Barasertib (AZD1152) is the dihydrogen phosphate prodrug, which increases its solubility for administration. In vivo, it is rapidly converted by plasma phosphatases into the active, more potent moiety, Barasertib-HQPA.[3][7] For in vitro studies, Barasertib-HQPA is typically used, while for in vivo experiments, Barasertib is administered.[3][7]
Q3: In which cancer models has Barasertib shown in vivo efficacy?
Preclinical studies have demonstrated the in vivo anti-tumor activity of Barasertib in a variety of xenograft models, including:
Q4: What are the common dose-limiting toxicities observed with Barasertib?
In both preclinical and clinical studies, the most common dose-limiting toxicity is myelosuppression, particularly neutropenia.[4][11][12] This is an on-target effect due to the role of Aurora B kinase in proliferating hematopoietic progenitor cells. Transient myelosuppression has been observed to be reversible upon cessation of treatment in preclinical models.[4]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy in vivo.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Dosing | The concentration of Barasertib may be too low. Review published literature for effective dose ranges in similar tumor models. Doses in murine xenograft models have ranged from 10 to 150 mg/kg/day.[10][13] Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Poor Bioavailability | Ensure proper formulation and administration. Barasertib is a prodrug designed for parenteral administration. For intraperitoneal injections in mice, a common vehicle is 30% PEG400, 0.5% Tween80, and 5% Propylene glycol.[6] |
| Tumor Model Resistance | The tumor model may be inherently resistant to Aurora B kinase inhibition. Consider assessing biomarkers that may correlate with sensitivity, such as cMYC amplification or high gene expression, which has been linked to Barasertib sensitivity in SCLC.[2][3][7] |
| Dosing Schedule | The dosing schedule may not be optimal. Some studies have used intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery and potentially improve the therapeutic index.[3][7] |
Issue 2: Excessive toxicity or weight loss in animal models.
| Potential Cause | Troubleshooting Suggestion |
| Dose is Too High | The administered dose exceeds the MTD for the specific animal strain and tumor model. Reduce the dose or consider a dose de-escalation study. Monitor for signs of toxicity such as significant weight loss, lethargy, or ruffled fur. |
| Vehicle Toxicity | The vehicle used for formulation may be causing toxicity. Administer a vehicle-only control group to assess for any adverse effects related to the formulation itself. |
| Cumulative Toxicity | Continuous daily dosing may lead to cumulative toxicity. An intermittent dosing schedule might be better tolerated and allow for recovery between treatments.[3] |
Data Presentation
Table 1: In Vitro Potency of Barasertib-HQPA
| Parameter | Value | Reference |
| Aurora B (IC50, cell-free) | 0.37 nM | [6] |
| Aurora A (IC50, cell-free) | 1369 nM | [3] |
| Selectivity (Aurora A / Aurora B) | ~3700-fold | [6] |
| IC50 in sensitive SCLC cell lines | < 50 nM | [3][7] |
| IC50 in AML cell lines | 3-40 nM | [9] |
Table 2: Summary of In Vivo Barasertib Dosing in Murine Models
| Tumor Model | Dose Range | Administration Route | Dosing Schedule | Outcome | Reference |
| SCLC (H841 xenograft) | 50-100 mg/kg/day | Intraperitoneal | 5 days/week for 2 weeks | Tumor growth delay/regression | [7][13] |
| AML (MOLM13 xenograft) | 5 or 25 mg/kg | Intraperitoneal | 4 times a week or every other day | Suppressed tumor growth | [10] |
| Colon, Lung, Hematologic Xenografts | 10-150 mg/kg/day | Not specified | Not specified | 55% to ≥100% tumor growth inhibition | [4][13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SCLC line NCI-H841) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the flank of athymic nude mice.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Barasertib Formulation and Administration:
-
Prepare the vehicle solution (e.g., 30% PEG400, 0.5% Tween80, 5% Propylene glycol in water).[6]
-
Prepare Barasertib solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, assuming 200 µL injection volume).
-
Administer Barasertib or vehicle via intraperitoneal injection according to the planned dosing schedule (e.g., daily for 5 consecutive days, followed by a 2-day rest, for 2 weeks).[7]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for signs of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Visualizations
Caption: Mechanism of action of Barasertib in disrupting mitosis.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting Barasertib instability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Barasertib, with a specific focus on addressing its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Barasertib and what is its mechanism of action?
Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase.[1][2] It functions as a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD1152-HQPA).[3][4] Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, a key regulator of mitosis.[5] Inhibition of Aurora B leads to defects in chromosome segregation, cytokinesis failure, and ultimately induces apoptosis in proliferating cancer cells.[6][7]
Q2: What is the difference between Barasertib (AZD1152) and Barasertib-HQPA (AZD1152-HQPA)?
Barasertib (AZD1152) is the phosphate prodrug form, which enhances its solubility for administration. In biological systems, it is rapidly converted by phosphatases into the active form, Barasertib-HQPA (AZD1152-HQPA), which is responsible for the inhibition of Aurora B kinase.[3][4] For in vitro experiments, it is recommended to use the active form, Barasertib-HQPA.
Q3: What are the recommended storage conditions for Barasertib-HQPA?
For long-term storage, Barasertib-HQPA powder should be stored at -20°C.[8][9] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Barasertib-HQPA Instability in Aqueous Solutions
This guide addresses common issues encountered when preparing and using Barasertib-HQPA in aqueous solutions for experimental assays.
Problem 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Low aqueous solubility. Barasertib-HQPA has poor solubility in water.[10][11] Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause the compound to crash out of solution.
-
Solution:
-
Use a stepwise dilution method. Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.
-
Ensure the final DMSO concentration is low. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity.[12]
-
Pre-warm the aqueous medium. Warming the buffer or cell culture medium to 37°C before adding the Barasertib-HQPA solution may help improve solubility.
-
Vortex immediately after dilution. Ensure rapid and thorough mixing upon adding the compound to the aqueous solution to prevent localized high concentrations that can lead to precipitation.
-
-
-
Possible Cause 2: Incompatible buffer components. The composition of your aqueous buffer can influence the solubility of Barasertib-HQPA.
-
Solution:
-
Check the pH of your buffer. While Barasertib-HQPA is reported to be stable at pH 7.4, its solubility may decrease at different pH values.[13][14] If possible, adjust the buffer pH to be near neutral.
-
Avoid high salt concentrations. High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds. If permissible for your experiment, try reducing the salt concentration.
-
Consider the use of a solubilizing agent. For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used.[15] While not always suitable for in vitro assays, for certain biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) might aid solubility. However, this should be tested for compatibility with your specific assay.
-
-
Problem 2: Loss of compound activity over time in aqueous solution.
-
Possible Cause: Degradation of Barasertib-HQPA. Although reportedly stable for extended periods at pH 7.4, stability can be compromised under different conditions.
-
Solution:
-
Prepare fresh working solutions. It is best practice to prepare the final aqueous working solution of Barasertib-HQPA fresh for each experiment.[10]
-
Store aqueous solutions appropriately. If short-term storage is necessary, keep the solution at 4°C and protected from light. Avoid storing aqueous solutions for extended periods.
-
Monitor for color changes or precipitation. Any visible change in the solution may indicate degradation or precipitation, and the solution should be discarded.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data for Barasertib-HQPA.
Table 1: Solubility of Barasertib-HQPA
| Solvent | Solubility | Reference |
| DMSO | ≥ 22 mg/mL (43.34 mM) | [10] |
| DMSO | 100 mg/mL (197.02 mM) | [15] |
| Water | < 0.1 mg/mL (insoluble) | [10] |
| Ethanol | 3 mg/mL (5.91 mM) | [8] |
Table 2: In Vitro Potency of Barasertib-HQPA
| Target | IC₅₀ | Assay Conditions | Reference |
| Aurora B Kinase | 0.37 nM | Cell-free assay | [9][11] |
| Aurora A Kinase | 1368 nM | Cell-free assay | [9] |
| Hematopoietic Malignant Cell Lines | 3-40 nM | Cell proliferation assay | [9] |
Experimental Protocols
Protocol 1: Preparation of Barasertib-HQPA Stock and Working Solutions for Cell-Based Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out the required amount of Barasertib-HQPA powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Prepare an intermediate dilution in DMSO (optional but recommended):
-
Thaw a vial of the 10 mM stock solution.
-
Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the final working solution in cell culture medium:
-
Pre-warm the cell culture medium to 37°C.
-
Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration. The final DMSO concentration should not exceed 0.5%.
-
Immediately vortex the solution gently to ensure thorough mixing.
-
Use the freshly prepared working solution for your experiment without delay.
-
Protocol 2: Assessing the Stability of Barasertib-HQPA in an Aqueous Buffer
-
Prepare a working solution of Barasertib-HQPA in the aqueous buffer of interest at the desired concentration.
-
Divide the solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C).
-
At each time point, analyze an aliquot for the concentration of intact Barasertib-HQPA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the concentration of Barasertib-HQPA versus time to determine the stability profile.
Visualizations
Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib.
Caption: Troubleshooting workflow for Barasertib-HQPA precipitation in aqueous solutions.
Caption: General experimental workflow for using Barasertib-HQPA in in vitro assays.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Barasertib-HQPA | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Barasertib-Induced Neutropenia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect in animal studies involving the Aurora B kinase inhibitor, Barasertib (AZD1152).
Frequently Asked Questions (FAQs)
Q1: What is Barasertib and how does it work?
Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase.[1][2] It is a pro-drug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[1] Aurora B kinase is a critical regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[3] By inhibiting Aurora B, Barasertib disrupts cell division, leading to apoptosis in rapidly proliferating cells, which is the basis of its anti-tumor activity.[1][2]
Q2: Why is neutropenia a common side effect of Barasertib in animal studies?
Neutropenia, a reduction in the number of neutrophils, is the most frequent and dose-limiting toxicity of Barasertib.[4] This occurs because neutrophils and their progenitor cells in the bone marrow are rapidly dividing. Barasertib's mechanism of inhibiting mitosis affects these healthy hematopoietic cells in addition to cancer cells.[2] Preclinical studies in animal models have consistently shown that Barasertib can cause a transient and reversible myelosuppression, including neutropenia.[1][2]
Q3: What are the typical signs of neutropenia in research animals?
In animal models, neutropenia itself may not present with obvious clinical signs. However, severely neutropenic animals are immunocompromised and at an increased risk of opportunistic infections. Therefore, researchers should be vigilant for signs of infection, which may include:
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Lethargy and ruffled fur
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Hunched posture
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Weight loss or loss of appetite
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Labored breathing
-
Diarrhea
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Any signs of localized infection at injection or surgical sites
Q4: Is Barasertib-induced neutropenia in animal models reversible?
Yes, preclinical data indicates that the myelosuppression, including neutropenia, induced by Barasertib is transient and fully reversible upon cessation of treatment.[1][2]
Q5: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage Barasertib-induced neutropenia in animal studies?
Yes, G-CSF is a supportive care agent that can be used to stimulate the production of neutrophils and can be effective in managing drug-induced neutropenia in animal models. The decision to use G-CSF should be based on the severity of neutropenia and the experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or prolonged neutropenia | - Dose of Barasertib is too high for the specific animal strain or model.- Individual animal sensitivity.- Error in drug formulation or administration. | - Review and verify the dosing calculations and administration protocol.- Consider a dose reduction in subsequent cohorts.- Increase the frequency of hematological monitoring.- Consult with a veterinarian for supportive care options. |
| Signs of infection in neutropenic animals (e.g., lethargy, weight loss) | - Compromised immune system due to severe neutropenia leading to opportunistic infections. | - Immediately consult with a veterinarian for diagnosis and treatment, which may include broad-spectrum antibiotics.- Isolate the affected animal if possible.- Review and enhance aseptic techniques for all procedures.- Consider prophylactic antibiotic administration in future cohorts if severe neutropenia is anticipated. |
| High variability in neutrophil counts between animals in the same treatment group | - Inconsistent drug administration (e.g., variable injection volumes).- Differences in individual animal metabolism or health status.- Technical variability in blood sample collection or analysis. | - Ensure precise and consistent drug administration techniques.- Standardize blood sampling procedures.- Ensure all animals are healthy and of a consistent age and weight at the start of the study. |
| Difficulty in obtaining accurate blood counts | - Insufficient blood volume collected.- Clotting of blood samples.- Issues with the hematology analyzer. | - Ensure proper blood collection techniques to obtain adequate volume without causing undue stress to the animal.- Use appropriate anticoagulant-coated tubes and ensure proper mixing.- Calibrate and maintain the hematology analyzer according to the manufacturer's instructions. |
Data Presentation: Hematological Effects of Barasertib in a Murine Xenograft Model (Representative Data)
The following table summarizes representative quantitative data on the hematological effects of Barasertib in a murine xenograft model. Note: This is a representative table based on findings from preclinical studies; actual values may vary depending on the specific experimental conditions.
| Parameter | Vehicle Control (Day 7) | Barasertib (25 mg/kg, i.p., Q1Dx4) - Day 5 (Nadir) | Barasertib (25 mg/kg, i.p., Q1Dx4) - Day 14 (Recovery) |
| Absolute Neutrophil Count (ANC) (x 10³/µL) | 1.5 ± 0.3 | 0.2 ± 0.1 | 1.3 ± 0.4 |
| White Blood Cell (WBC) Count (x 10³/µL) | 6.8 ± 1.2 | 1.5 ± 0.5 | 6.5 ± 1.5 |
| Platelet Count (x 10³/µL) | 950 ± 150 | 450 ± 100 | 900 ± 120 |
| Hemoglobin (g/dL) | 13.5 ± 1.0 | 12.0 ± 0.8 | 13.2 ± 0.9 |
Experimental Protocols
Protocol 1: Monitoring of Barasertib-Induced Neutropenia in a Murine Model
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Animal Model: Female athymic nude mice (6-8 weeks old) bearing human tumor xenografts.
-
Barasertib Formulation and Administration:
-
Prepare Barasertib (AZD1152) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Barasertib intraperitoneally (i.p.) or via a desired route at the predetermined dose and schedule (e.g., 25 mg/kg, once daily for 4 days).
-
-
Blood Sampling:
-
Collect a baseline blood sample (approx. 50-100 µL) from each animal via a suitable method (e.g., submandibular or saphenous vein) prior to the first dose.
-
Collect subsequent blood samples at predetermined time points to capture the neutrophil nadir and recovery. Recommended time points include: Day 3, Day 5 (anticipated nadir), Day 7, Day 10, and Day 14 post-initiation of treatment.
-
-
Hematological Analysis:
-
Collect blood into EDTA-coated microtubes to prevent clotting.
-
Perform a complete blood count (CBC) using a calibrated automated hematology analyzer validated for murine samples.
-
Pay close attention to the absolute neutrophil count (ANC), white blood cell (WBC) count, platelet count, and hemoglobin levels.
-
-
Clinical Monitoring:
-
Monitor animals daily for clinical signs of toxicity and infection (as listed in the FAQs).
-
Record body weight at least three times per week.
-
Protocol 2: Management of Severe Neutropenia with G-CSF in a Murine Model
-
Initiation Criteria:
-
Initiate G-CSF treatment when the Absolute Neutrophil Count (ANC) falls below a predetermined critical threshold (e.g., < 0.5 x 10³/µL).
-
-
G-CSF Formulation and Administration:
-
Reconstitute recombinant murine G-CSF (e.g., Filgrastim) according to the manufacturer's instructions.
-
Administer G-CSF subcutaneously (s.c.) at a typical dose of 5-10 µg/kg once daily.
-
-
Monitoring during G-CSF Treatment:
-
Continue daily clinical monitoring.
-
Perform hematological analysis every 2-3 days to monitor the recovery of neutrophil counts.
-
-
Discontinuation Criteria:
-
Discontinue G-CSF administration once the ANC has recovered to a safe level (e.g., > 1.0 x 10³/µL) for at least two consecutive measurements.
-
Visualizations
Signaling Pathway of Barasertib Action
Caption: Mechanism of Barasertib-induced neutropenia.
Experimental Workflow for Managing Neutropenia
Caption: Workflow for monitoring and managing neutropenia.
Logical Relationship for Troubleshooting Severe Neutropenia
Caption: Troubleshooting logic for severe neutropenia.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Barasertib experiment not showing apoptosis?
Welcome to the technical support center for Barasertib (also known as AZD1152). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding their experiments with this potent and selective Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Barasertib?
Barasertib is a prodrug that is rapidly converted in plasma to its active form, Barasertib-hQPA (AZD1152-HQPA).[1] This active compound is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[2][3][4] By inhibiting Aurora B, Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis).[1][5] This typically results in the formation of polyploid cells, which can then undergo cell death through apoptosis or mitotic catastrophe.[2][6][7][8]
Q2: How does Barasertib induce apoptosis?
Barasertib-induced apoptosis is often a consequence of mitotic catastrophe.[6] The primary mechanism involves the intrinsic or mitochondrial apoptotic pathway.[6] In some cell types, this is dependent on the pro-apoptotic proteins Bax and Bak.[6] The process can also be characterized by the activation of caspases, such as caspase-3, and the cleavage of substrates like PARP.[7][9]
Q3: Is apoptosis the only outcome of Barasertib treatment?
No. Besides apoptosis, treatment with Barasertib can lead to other cell fates, including senescence (a state of irreversible growth arrest) and the formation of viable polyploid cells.[6][7] The specific outcome can be dependent on the cell type, the concentration of the drug, and the duration of exposure.
Q4: Which form of the drug should I use for in vitro experiments: Barasertib (AZD1152) or Barasertib-hQPA (AZD1152-HQPA)?
For in vitro cellular assays, it is often preferable to use the active metabolite, Barasertib-hQPA, as the conversion of the prodrug Barasertib may be limited in cell culture conditions compared to in vivo plasma.[1]
Troubleshooting Guide: Why is my Barasertib experiment not showing apoptosis?
If you are not observing the expected apoptotic effects in your experiments with Barasertib, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Drug Concentration or Exposure Time
The induction of apoptosis by Barasertib is both dose- and time-dependent.[10][11]
Troubleshooting Steps:
-
Review Literature: Compare your experimental concentrations and incubation times with published studies using similar cell lines.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of Barasertib-hQPA for your specific cell line.
-
Time-Course Experiment: Extend the incubation time. Apoptosis may be a delayed effect that occurs after cells have undergone one or more rounds of aberrant mitosis.[11]
Issue 2: Cell Line-Specific Resistance or Insensitivity
Not all cell lines are equally sensitive to Barasertib.[11]
Troubleshooting Steps:
-
Positive Control Cell Line: Use a cell line known to be sensitive to Barasertib-induced apoptosis (e.g., certain AML or colorectal cancer cell lines) as a positive control.[10][11]
-
Assess Cell Line Characteristics:
-
Consider Alternative Endpoints: Your cells may be undergoing senescence or becoming polyploid instead of apoptotic.[6] Assess these alternative phenotypes using appropriate assays (e.g., senescence-associated β-galactosidase staining, cell cycle analysis for >4N DNA content).
Issue 3: Issues with Experimental Protocol and Reagents
The technical details of your experiment can significantly impact the outcome.
Troubleshooting Steps:
-
Apoptosis Assay: Use multiple methods to detect apoptosis. For example, combine Annexin V/Propidium Iodide staining with a functional assay like caspase-3/7 activity or PARP cleavage analysis by Western blot.[6][9]
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Drug Preparation and Storage:
-
Barasertib-hQPA is typically dissolved in DMSO. Use fresh, high-quality DMSO as moisture can reduce solubility.[14]
-
Prepare fresh dilutions of the drug for each experiment from a frozen stock solution.
-
-
Confirm Target Engagement: Verify that Barasertib is inhibiting its target, Aurora B kinase, in your cells. A common method is to measure the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B. A decrease in pHH3 levels indicates target engagement.[12]
Data Presentation
Table 1: Reported IC50 Values for Barasertib-hQPA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H929 | Multiple Myeloma | ~10-100 | [6] |
| MOLM13 | Acute Myeloid Leukemia | ~3-10 | [10] |
| Colo205 | Colorectal Cancer | <15 | [11] |
| HCT-116 | Colorectal Cancer | <15 | [11] |
| SW620 | Colorectal Cancer | <15 | [11] |
| RKO | Colorectal Cancer | <15 | [11] |
| SCLC Lines (sensitive) | Small-Cell Lung Cancer | <50 | [12] |
Note: IC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
Protocol 1: Induction and Measurement of Apoptosis by Annexin V Staining
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Cell Seeding: Seed cells (e.g., 1.5–3 x 10^5 cells/mL) in 24- or 48-well plates.[6]
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Treatment: Treat cells with a range of concentrations of Barasertib-hQPA (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[6]
-
Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[6]
Protocol 2: Assessment of Target Engagement by Phospho-Histone H3 (Ser10) Staining
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Cell Treatment: Treat cells with Barasertib-hQPA at the desired concentrations for a short duration (e.g., 3 hours).[10] To increase the mitotic population for easier analysis, you can pre-treat cells with a mitotic arresting agent like paclitaxel for 24 hours before adding Barasertib.[12]
-
Fixation and Permeabilization: Harvest and fix the cells (e.g., with formaldehyde), then permeabilize them (e.g., with methanol or saponin) to allow antibody entry.
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Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated Histone H3 at Serine 10.
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Analysis: Analyze the cells by flow cytometry to quantify the percentage of pHH3-positive cells. A decrease in the pHH3 signal in Barasertib-treated cells compared to the control indicates successful inhibition of Aurora B kinase.[10][12]
Visualizations
Caption: Mechanism of Action of Barasertib.
Caption: Troubleshooting workflow for Barasertib experiments.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Barasertib-Induced Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Barasertib-induced toxicity in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Barasertib and how does it work?
A1: Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted to its active metabolite, AZD1152-HQPA, in plasma. Aurora B kinase is a key regulator of mitosis, playing crucial roles in chromosome condensation, alignment, and segregation, as well as in cytokinesis. By inhibiting Aurora B, Barasertib disrupts these mitotic processes, leading to polyploidy (cells with more than the normal number of chromosome sets) and ultimately mitotic catastrophe and apoptosis (programmed cell death) in cancer cells.
Q2: What are the most common toxicities observed with Barasertib in vivo?
A2: The most frequently reported in vivo toxicities associated with Barasertib administration are primarily hematological and gastrointestinal. These include:
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Myelosuppression , particularly neutropenia (a decrease in neutrophils, a type of white blood cell), is the most common dose-limiting toxicity.[1][2]
-
Stomatitis (inflammation of the mouth and lips) and mucositis (inflammation of the mucous membranes lining the digestive tract) are also significant dose-limiting toxicities.[3]
-
Febrile neutropenia (neutropenia accompanied by fever) is a serious adverse event that can occur.[2][3]
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Other reported adverse events include nausea, diarrhea, and fatigue.[1][2]
Q3: How can I minimize Barasertib-induced toxicities in my animal models?
A3: Several strategies can be employed to mitigate Barasertib-induced toxicities in vivo:
-
Dose Optimization: Titrate Barasertib to the lowest effective dose. The therapeutic window for Barasertib is narrow, and finding the optimal balance between efficacy and toxicity is crucial.
-
Intermittent Dosing Schedules: Instead of continuous administration, consider intermittent dosing regimens. This can allow for the recovery of healthy tissues, particularly the bone marrow, between treatments.[4]
-
Nanoparticle Formulation: Utilizing a nanoparticle formulation of the active metabolite of Barasertib (AZD2811) has been shown to increase drug accumulation in tumors while minimizing exposure to healthy tissues like the bone marrow. This can lead to improved efficacy and reduced toxicity.[4][5]
-
Combination Therapies: Combining Barasertib with other anti-cancer agents at lower doses may enhance anti-tumor activity while minimizing overlapping toxicities. For instance, combination with paclitaxel has shown promise.
-
Supportive Care: Implement supportive care measures for your animal models, such as providing soft food to alleviate discomfort from stomatitis and closely monitoring for signs of infection, especially during periods of expected neutropenia.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Experimental Animals
-
Possible Cause: This is a common sign of systemic toxicity, which could be due to the dose of Barasertib being too high, or the development of severe mucositis leading to reduced food and water intake.
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to determine if anorexia is the primary cause.
-
Assess for Stomatitis/Mucositis: Visually inspect the oral cavity for signs of inflammation, ulceration, or erythema. Use a scoring system to quantify the severity (see Experimental Protocols section).
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Dose Reduction: If significant weight loss (e.g., >15-20% of initial body weight) is observed, consider reducing the dose of Barasertib in subsequent cohorts.
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Provide Supportive Care: Switch to a soft, palatable diet or liquid nutritional supplements to encourage intake. Ensure easy access to water.
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Intermittent Dosing: If not already in use, switch to an intermittent dosing schedule to allow for recovery between treatments.
-
Issue 2: Unexpected Animal Mortality
-
Possible Cause: Unexpected deaths could be due to severe myelosuppression leading to systemic infection (sepsis) or other severe, unmonitored toxicities. In some preclinical studies, tumor-unrelated deaths have been noted, potentially due to side effects like anemia or intestinal ileus.[6]
-
Troubleshooting Steps:
-
Perform Necropsy: If possible, perform a gross necropsy to identify potential causes of death, paying close to attention to signs of infection, hemorrhage, or gastrointestinal distress.
-
Monitor Hematological Parameters: In a satellite group of animals, perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to monitor for severe neutropenia, thrombocytopenia, and anemia.
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Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, consult with your institution's veterinary staff about the possibility of administering prophylactic broad-spectrum antibiotics.
-
Refine Dosing and Schedule: A high mortality rate is a strong indicator that the dose and/or schedule is too aggressive. Consider significant dose reductions or longer recovery periods between doses.
-
Issue 3: Inconsistent Anti-Tumor Efficacy
-
Possible Cause: Variability in tumor response can be due to issues with drug formulation and administration, tumor model heterogeneity, or the development of resistance.
-
Troubleshooting Steps:
-
Verify Drug Formulation: Ensure Barasertib is properly solubilized and administered consistently. Prepare fresh solutions as recommended.
-
Confirm Route of Administration: Ensure the intended route of administration (e.g., intravenous, intraperitoneal) is being performed correctly and consistently for all animals.
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Tumor Burden at Treatment Start: Initiate treatment when tumors have reached a consistent, pre-defined size across all animals to minimize variability.
-
Assess Target Engagement: In a subset of tumors, you can measure the phosphorylation of histone H3, a direct downstream target of Aurora B kinase, to confirm that Barasertib is hitting its target. A reduction in phospho-histone H3 levels indicates target engagement.
-
Consider Tumor Heterogeneity: If using patient-derived xenograft (PDX) models, be aware that inherent tumor heterogeneity can lead to variable responses.
-
Data Presentation
Table 1: In Vivo Efficacy of Barasertib in a Small Cell Lung Cancer (SCLC) Xenograft Model (H841)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 34) | Tumor Growth Inhibition | Observations |
| Control (Vehicle) | N/A | Not specified | N/A | Tumors grew progressively. |
| Barasertib 50 mg/kg | 5 days/week for 2 weeks | Not specified | Significant tumor growth delay (p=0.011) | Tumor regrowth observed after treatment cessation.[5] |
| Barasertib 100 mg/kg | 5 days/week for 2 weeks | Not specified | Tumor regression observed. | No deleterious effects on body weight were noted at either dose.[5] |
Table 2: In Vivo Efficacy of Barasertib in Colorectal Cancer (CRC) Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | p-value |
| SW620 | 150 mg/kg/day (48h continuous s.c. infusion) | 79% | <0.001 |
| HCT116 | 150 mg/kg/day (48h continuous s.c. infusion) | 60% | <0.001 |
| Colo205 | 150 mg/kg/day (48h continuous s.c. infusion) | 81% | <0.05 |
| SW620 | 25 mg/kg/day (once daily i.p. for 4 days) | Significant antitumor response | <0.05 |
Data adapted from a study on the antitumor efficacy of Barasertib in preclinical mouse models of gastrointestinal neoplasia.[7]
Table 3: Clinically Determined Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of Barasertib
| Patient Population | Dosing Schedule | MTD | DLTs | Reference |
| Advanced Solid Tumors | 48-h continuous infusion every 14 days of a 28-day cycle | 150 mg | Neutropenia | [1] |
| Advanced Solid Tumors | Two 2-h infusions on consecutive days every 14 days of a 28-day cycle | 220 mg (110 mg/day) | Neutropenia | [1] |
| Advanced Acute Myeloid Leukemia (AML) | Continuous 7-day infusion every 21 days | 1200 mg | Stomatitis/Mucosal inflammation | [3] |
| Elderly AML (in combination with low-dose cytosine arabinoside) | 7-day continuous intravenous infusion in 28-day cycles | 1000 mg | Stomatitis/Mucositis | [2] |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Stomatitis in Mice
This protocol is adapted from scoring systems used for chemotherapy-induced mucositis.
-
Frequency of Observation: Visually inspect the oral cavity of each mouse daily, starting from the first day of Barasertib administration.
-
Scoring System:
-
Score 0: Normal oral mucosa. No signs of inflammation or irritation.
-
Score 1: Slight erythema (redness) and swelling of the oral mucosa.
-
Score 2: Moderate erythema, swelling, and small, scattered ulcerations.
-
Score 3: Severe erythema and edema, with extensive ulcerations.
-
Score 4: Very severe, coalescing ulcers with bleeding. Animal is unable to eat or drink.
-
-
Intervention: If a score of 3 or higher is reached, provide supportive care with soft, palatable food and consult with veterinary staff. Euthanasia may be required for animals with a score of 4, based on institutional guidelines.
Protocol 2: Monitoring for Neutropenia
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (before treatment) and at selected time points post-treatment. The nadir (lowest point) of neutrophil counts typically occurs 5-7 days after administration of myelosuppressive agents, so sampling around this time is critical. A follow-up sample at 10-14 days can monitor for recovery.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to obtain absolute neutrophil counts.
-
Grading of Neutropenia (example):
-
Grade 1 (Mild): Neutrophils < Lower Limit of Normal (LLN) - 1.5 x 10^9/L
-
Grade 2 (Moderate): Neutrophils < 1.5 - 1.0 x 10^9/L
-
Grade 3 (Severe): Neutrophils < 1.0 - 0.5 x 10^9/L
-
Grade 4 (Life-threatening): Neutrophils < 0.5 x 10^9/L
-
-
Action: If Grade 3 or 4 neutropenia is observed, increase the frequency of monitoring for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and consider prophylactic antibiotics as per veterinary guidance.
Protocol 3: Assessment of Aurora B Kinase Inhibition in Tumor Xenografts
-
Tissue Collection: At a predetermined time point after Barasertib administration (e.g., 24 hours), euthanize a subset of animals and excise the tumors.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3 Ser10).
-
Use an antibody against total Histone H3 as a loading control.
-
A significant decrease in the pHH3 Ser10 signal in Barasertib-treated tumors compared to vehicle-treated controls confirms target engagement and inhibition of Aurora B kinase activity.
-
Mandatory Visualizations
Caption: Mechanism of action of Barasertib in disrupting mitosis.
Caption: General experimental workflow for in vivo Barasertib studies.
Caption: Logic diagram for troubleshooting common in vivo issues.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Barasertib's Preclinical Profile: A Technical Support Guide
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on the preclinical application of Barasertib (AZD1152), a selective Aurora B kinase inhibitor. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments, ensuring more robust and reliable study outcomes.
Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] This potent inhibitor disrupts mitotic progression by targeting Aurora B kinase, a key regulator of chromosome segregation and cytokinesis.[3][4] This targeted action leads to characteristic cellular effects such as the inhibition of histone H3 phosphorylation, endoreduplication (polyploidy), and ultimately, apoptosis in cancer cells.[1][2][5] While promising for its anti-tumor activity, understanding its dose-limiting toxicities is critical for successful preclinical development.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Barasertib?
A1: Barasertib is a selective inhibitor of Aurora B kinase.[1] Its active form, Barasertib-HQPA, competitively binds to the ATP-binding pocket of Aurora B, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and apoptotic cell death in rapidly dividing cells.[4]
Q2: What are the expected phenotypic changes in cells treated with Barasertib?
A2: The hallmark cellular response to Barasertib treatment is the induction of polyploidy, where cells undergo DNA replication without cell division (cytokinesis).[2][4] This is a direct consequence of Aurora B inhibition. Researchers should also expect to observe a decrease in the phosphorylation of histone H3 on serine 10, a key substrate of Aurora B, which can be measured by flow cytometry or western blotting.[1][2] Ultimately, these cellular disruptions lead to apoptosis.[1][5]
Q3: What are the most common dose-limiting toxicities observed in preclinical models?
A3: The primary dose-limiting toxicity of Barasertib in preclinical animal models is myelosuppression, specifically neutropenia.[1][7] This is consistent with its mechanism of action, as hematopoietic progenitor cells are highly proliferative. However, preclinical studies have shown that this myelosuppression is often transient and reversible upon cessation of treatment.[1] Other potential toxicities can include gastrointestinal effects.[7][8]
Q4: How should I determine the optimal dose for my in vivo experiments?
A4: Dose-finding studies are crucial. Start with doses reported in the literature for similar tumor models (see table below) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. The MTD is the highest dose that does not cause unacceptable toxicity.[7][8] Pharmacodynamic markers, such as inhibition of histone H3 phosphorylation in tumor biopsies or surrogate tissues, can be used to confirm target engagement and guide dose selection.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High animal mortality or excessive weight loss | The administered dose is above the maximum tolerated dose (MTD). | Reduce the dose of Barasertib. Perform a dose-escalation study to determine the MTD in your specific model and strain. Consider intermittent dosing schedules to allow for recovery. |
| Lack of tumor growth inhibition | Sub-optimal dosing, poor bioavailability, or drug resistance. | Increase the dose, ensuring it remains below the MTD. Confirm target engagement by measuring pharmacodynamic markers (e.g., phospho-histone H3) in tumor tissue. If resistance is suspected, investigate the expression of Aurora B kinase and downstream signaling pathways. |
| Inconsistent results between animals | Variability in drug administration, tumor implantation, or animal health. | Ensure consistent and accurate drug administration techniques. Standardize tumor cell implantation procedures. Closely monitor animal health and exclude any outliers with pre-existing conditions. Increase the number of animals per group to improve statistical power. |
| Unexpected off-target effects | Although Barasertib is highly selective for Aurora B, off-target effects can occur at high concentrations. | Evaluate lower doses that still demonstrate efficacy. Characterize the unexpected toxicities through histopathology and clinical chemistry to understand the underlying mechanism. |
Quantitative Data from Preclinical Studies
| Animal Model | Cancer Type | Dose | Administration Route | Observed Effects | Reference |
| Immunodeficient Mice | Human Colon, Lung, and Hematologic Tumor Xenografts | 10-150 mg/kg/day | Not Specified | Potent tumor growth inhibition (55% to ≥100%) | [5] |
| Athymic Nude Mice | SCLC Xenograft (H841) | 50 mg/kg | Not Specified | Tumor growth inhibition with regrowth after treatment cessation | [9] |
| Athymic Nude Mice | SCLC Xenograft (H841) | 100 mg/kg | Not Specified | Tumor regression | [9] |
| Nude Mice | Colorectal Xenografts (SW620, Colo205, HCT116) | 150 mg/kg/day (48-h s.c. infusion) | Subcutaneous infusion | Significant tumor growth inhibition | [10] |
| ApcMin/+ Mice | Spontaneous Intestinal Neoplasia | 25 mg/kg (Q1Dx4 each week for 3 weeks) | Intraperitoneal injection | 39% reduction in macroadenoma number | [10] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).
-
Cell Line: Implant a human cancer cell line known to be sensitive to Aurora B inhibition (e.g., SW620 for colorectal cancer).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Dosing: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer Barasertib (or vehicle control) according to the desired dose and schedule (e.g., daily intraperitoneal injection or subcutaneous infusion).
-
Toxicity Monitoring: Monitor animal weight and overall health daily.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting for pharmacodynamic markers).
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Collect tumor tissue and/or bone marrow from treated and control animals at various time points after Barasertib administration.
-
Tissue Processing: Process the tissues to extract protein lysates or prepare single-cell suspensions.
-
Western Blotting: Use western blotting to detect the levels of phosphorylated histone H3 (Ser10) in protein lysates. A decrease in the p-H3 signal in treated samples indicates target engagement.
-
Flow Cytometry: For single-cell suspensions, use intracellular staining with an antibody against phosphorylated histone H3 (Ser10) followed by flow cytometric analysis to quantify the percentage of p-H3 positive cells.
Visualizing the Pathway and Workflow
Caption: Mechanism of action of Barasertib.
Caption: Preclinical experimental workflow for Barasertib.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Barasertib (AZD1152) Plasma Stability and -hQPA Conversion
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments related to the plasma stability of Barasertib (AZD1152) and its conversion to the active metabolite, Barasertib-hQPA (AZD1152-HQPA).
Frequently Asked Questions (FAQs)
Q1: What is the expected conversion rate of Barasertib to Barasertib-hQPA in human plasma?
Q2: How does the conversion rate of Barasertib differ between human, mouse, and rat plasma?
Significant differences in the conversion rate of Barasertib are expected between human, mouse, and rat plasma due to interspecies variations in plasma phosphatase activity. The types and activity levels of alkaline phosphatases, the enzymes responsible for this conversion, differ across these species. For instance, some studies suggest that the predominant alkaline phosphatase isoenzymes in rat and mouse plasma originate from different tissues, which can lead to different substrate specificities and catalytic efficiencies. Published data indicates that metabolites of Barasertib have been observed in human plasma that were not previously identified in rat or dog plasma, suggesting that these species may not be ideal models for the metabolic fate of Barasertib in humans.[1] Therefore, it is crucial to experimentally determine the conversion rate in the plasma of the specific species being used in preclinical studies.
Data Presentation
The following tables summarize the expected qualitative and quantitative data for Barasertib to Barasertib-hQPA conversion in different plasma types. Researchers should populate these tables with their experimentally determined values.
Table 1: In Vitro Conversion of Barasertib to Barasertib-hQPA in Different Plasma Types
| Plasma Type | Incubation Temperature (°C) | Half-life of Barasertib (t½, min) | % Barasertib Remaining at 60 min |
| Human | 37 | [To be determined experimentally] | [To be determined experimentally] |
| Mouse | 37 | [To be determined experimentally] | [To be determined experimentally] |
| Rat | 37 | [To be determined experimentally] | [To be determined experimentally] |
Table 2: Pharmacokinetic Parameters of Barasertib and Barasertib-hQPA in Human Plasma (in vivo)
| Compound | Geometric Mean Plasma Concentration Ratio (hQPA:Barasertib) | Terminal Elimination Half-life (t½, hours) |
| Barasertib | - | Not determinable (rapid clearance)[1] |
| Barasertib-hQPA | ~3 | ~55.8 - 66.3[5] |
Experimental Protocols
Detailed Methodology for Determining the In Vitro Conversion Rate of Barasertib to Barasertib-hQPA in Plasma
This protocol outlines a standard procedure for assessing the in vitro stability of Barasertib in plasma from different species.
1. Materials and Reagents:
-
Barasertib and Barasertib-hQPA analytical standards
-
Pooled plasma (human, mouse, rat) with appropriate anticoagulant (e.g., K2EDTA, Sodium Heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) solution (a structurally similar, stable compound not present in the plasma matrix)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Experimental Workflow:
3. Detailed Steps:
- Preparation:
- Prepare a stock solution of Barasertib (e.g., 10 mM in DMSO).
- From the stock, prepare a working solution (e.g., 100 µM in 50:50 acetonitrile:water).
- Thaw frozen pooled plasma on ice. Once thawed, centrifuge to remove any cryoprecipitates.
- Incubation:
- In a 96-well plate, add a pre-determined volume of plasma to each well for the different time points.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding a small volume of the Barasertib working solution to each well to achieve the final desired concentration (e.g., 1 µM).
- Incubate the plate at 37°C, preferably with gentle shaking.
- Sampling and Quenching:
- At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard) to the respective wells. The 0-minute time point is quenched immediately after adding Barasertib.
- Sample Processing and Analysis:
- Seal the plate and vortex to ensure complete protein precipitation.
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new 96-well plate for analysis.
- Analyze the concentrations of Barasertib and Barasertib-hQPA in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
- Calculate the percentage of Barasertib remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm of the percentage of Barasertib remaining against time.
- The slope of the linear regression of this plot gives the rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Troubleshooting Guides
Troubleshooting Common Issues in Barasertib Plasma Stability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting.- Incomplete mixing of plasma and compound.- Temperature fluctuations during incubation.- Inefficient protein precipitation. | - Use calibrated pipettes and ensure proper technique.- Gently vortex or shake the plate after adding the compound.- Use a calibrated incubator and minimize opening the door.- Ensure the quenching solution volume and mixing are adequate. |
| No or very slow conversion of Barasertib | - Low phosphatase activity in the plasma batch.- Incorrect incubation temperature.- Sub-optimal pH of the plasma. | - Test a new batch of pooled plasma.- Verify the incubator temperature is at 37°C.- Ensure the plasma pH is within the physiological range (around 7.4). |
| Instantaneous conversion (all Barasertib gone at t=0) | - Extremely high phosphatase activity in the plasma.- The "0-minute" time point is not truly zero. | - Consider using a shorter initial time point (e.g., 1 or 2 minutes).- Prepare the quenching solution in the wells before adding the plasma-compound mix for the t=0 sample. |
| Poor peak shape (tailing, fronting) in LC-MS/MS | - Interaction of the phosphate group of Barasertib with the metal components of the LC system.- Inappropriate mobile phase or column chemistry for polar, ionizable compounds. | - Use a bio-inert or PEEK-lined LC system if available.- Consider using a mobile phase with a low concentration of a chelating agent like medronic acid, or use a column specifically designed for polar compounds.- Optimize the mobile phase pH. |
| Ion suppression or enhancement in MS detection | - Co-elution of matrix components (e.g., phospholipids) with the analytes.- High salt concentration in the final sample. | - Optimize the chromatographic separation to separate analytes from the bulk of the matrix.- Perform a more thorough sample clean-up (e.g., solid-phase extraction) instead of simple protein precipitation.- Ensure the mobile phase is compatible with ESI-MS. |
| Low recovery of analytes | - Inefficient extraction from the protein pellet.- Adsorption of compounds to plasticware. | - Vortex the sample thoroughly after adding the quenching solution.- Use low-binding polypropylene plates and pipette tips. |
Signaling Pathway
Barasertib-hQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.
Aurora B Kinase Signaling Pathway and the Role of Barasertib-hQPA
Inhibition of Aurora B kinase by Barasertib-hQPA disrupts these critical mitotic processes, leading to chromosome misalignment, failed cytokinesis, and ultimately, apoptosis in rapidly dividing cancer cells.[2]
References
- 1. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis Following Barasertib Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing flow cytometry to analyze cells treated with Barasertib, a selective Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Barasertib?
Barasertib is a highly selective inhibitor of Aurora B kinase.[1][2][3] Aurora B is a crucial serine/threonine kinase that plays a vital role in proper chromosome segregation and cytokinesis during mitosis.[4] By inhibiting Aurora B, Barasertib disrupts these processes, leading to defects in cell division.[2]
Q2: What are the expected effects of Barasertib on the cell cycle?
Treatment with Barasertib typically induces a cell cycle arrest in the G2/M phase.[5] Due to the inhibition of cytokinesis, cells may undergo endoreduplication, resulting in an accumulation of cells with 4N and 8N DNA content, a state known as polyploidy.[6]
Q3: How does Barasertib treatment affect cell viability?
Prolonged inhibition of Aurora B kinase by Barasertib can lead to mitotic catastrophe and ultimately induce apoptosis.[7][8] Therefore, an increase in the percentage of apoptotic and necrotic cells is an expected outcome of Barasertib treatment.
Troubleshooting Guide
Issue 1: Increased Forward Scatter (FSC) and Side Scatter (SSC)
Q: After Barasertib treatment, I observe a significant population of cells with increased FSC and SSC signals. Is this an artifact?
A: Not necessarily. An increase in FSC and SSC is an expected consequence of Barasertib treatment.
-
Increased Cell Size: Barasertib induces G2/M arrest and polyploidy, leading to a substantial increase in cell size. Larger cells will exhibit a higher forward scatter (FSC).
-
Increased Internal Complexity: Cells undergoing apoptosis or mitotic catastrophe often have condensed chromatin and fragmented nuclei, which increases their internal complexity and consequently the side scatter (SSC) signal.[9]
Troubleshooting Steps:
-
Visual Confirmation: Use a microscope to visually inspect the cells post-treatment to confirm an increase in cell size and the presence of apoptotic bodies.
-
Viability Dye: Employ a viability dye to distinguish between live and dead cells. Dead cells often show increased non-specific staining and can have altered scatter properties.[7]
-
Back-gating: Gate on your population of interest (e.g., live cells) and observe their scatter profile.
Issue 2: Distinguishing Polyploidy from Cell Aggregates
Q: My cell cycle analysis shows prominent 4N and 8N peaks, but I am concerned about cell doublets or aggregates artificially inflating these populations. How can I differentiate them?
A: This is a critical consideration with Barasertib treatment, as both polyploidy and cell aggregation can result in events with higher DNA content.
Troubleshooting Steps:
-
Doublet Discrimination: The most effective method is to use a doublet discrimination gate. Plot the pulse area (e.g., PI-A) versus the pulse height (e.g., PI-H) or pulse width (e.g., PI-W) of the DNA stain signal. Single cells will have a proportional increase in area and height/width, while doublets will have a similar height/width to single cells but a larger area. Gate on the singlet population for your cell cycle analysis.[10]
-
Gentle Sample Handling: To minimize aggregate formation, avoid vigorous vortexing or centrifugation. Gently resuspend cell pellets by pipetting.
-
Cell Straining: Pass the cell suspension through a cell strainer (e.g., 40-70 µm) before acquisition to remove larger clumps.
Issue 3: High Background Fluorescence and Compensation Issues
Q: I am observing high background fluorescence and difficulties with compensation in my multi-color flow cytometry experiments after Barasertib treatment. What could be the cause?
A: Increased cell death and changes in cell morphology due to Barasertib treatment can contribute to these issues.
Troubleshooting Steps:
-
Exclude Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to high background.[11] Always include a viability dye in your staining panel and gate out the dead cells from your analysis.
-
Titrate Antibodies: Ensure you have optimally titrated your antibodies on untreated cells to minimize non-specific binding.
-
Use FMO Controls: Fluorescence Minus One (FMO) controls are essential for setting accurate gates in multi-color experiments, especially when dealing with shifts in fluorescence due to drug treatment.
-
Check Compensation Controls: Your compensation controls (single-stained samples) must be treated in the same manner as your experimental samples (including fixation and permeabilization) to ensure accurate compensation.[12] The positive and negative populations in your compensation controls should have the same autofluorescence.[12]
-
Fc Receptor Blocking: If you are using antibodies, especially on immune cells, pre-incubate your cells with an Fc receptor blocking agent to prevent non-specific binding.[11][13]
Data Presentation
Table 1: Expected Quantitative Changes in Flow Cytometry Parameters After Barasertib Treatment
| Parameter | Control (Untreated) | Barasertib Treated | Rationale |
| Cell Cycle Distribution | |||
| G0/G1 Phase (%) | High | Decreased | Cells are arrested in G2/M and do not progress through G1. |
| S Phase (%) | Moderate | Decreased | Cells are blocked from entering S phase from G2/M. |
| G2/M Phase (4N) (%) | Low | Significantly Increased | Barasertib induces G2/M arrest. |
| Polyploid (>4N) (%) | Very Low / Absent | Increased | Failure of cytokinesis leads to endoreduplication. |
| Apoptosis | |||
| Early Apoptotic (Annexin V+/PI-) (%) | Low | Increased | Barasertib induces apoptosis.[14] |
| Late Apoptotic/Necrotic (Annexin V+/PI+) (%) | Low | Increased | Prolonged treatment leads to loss of membrane integrity.[14] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with Barasertib at the desired concentration and duration.
-
Harvest cells (including supernatant for suspension cells) and wash once with ice-cold PBS.
-
Count the cells and adjust the concentration to 1x10^6 cells/mL in PBS.
-
-
Fixation:
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, ensuring to set up doublet discrimination gates (PI-A vs. PI-H/W).[10]
-
Collect at least 10,000 events for analysis.
-
Protocol 2: Apoptosis Analysis with Annexin V and PI Staining
-
Cell Preparation:
-
Treat cells with Barasertib as required.
-
Harvest both adherent and suspension cells, as apoptotic cells may detach.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10^6 cells/mL.
-
Add Annexin V conjugate and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.[8]
-
-
Data Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Set up appropriate gates based on unstained, Annexin V only, and PI only controls.[14]
-
Mandatory Visualizations
References
- 1. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 13. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Barasertib stock solutions
Technical Support Center: Barasertib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Barasertib stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Barasertib stock solutions?
A1: The recommended solvent for preparing Barasertib stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use a fresh, anhydrous (moisture-free) grade of DMSO, as absorbed moisture can significantly reduce the solubility of Barasertib.[1]
Q2: What is the recommended storage temperature and duration for Barasertib stock solutions?
A2: For long-term stability, it is recommended to store Barasertib stock solutions in aliquots at -80°C, where they can be stable for up to one year.[1][6] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][6] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1][6]
Q3: My Barasertib stock solution shows precipitation after thawing. What should I do?
A3: Precipitation can occur upon thawing of a frozen stock solution. To redissolve the compound, you can warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period.[3][7] Ensure the precipitate has completely redissolved before use.[7]
Q4: Can I store diluted aqueous solutions of Barasertib?
A4: It is not recommended to store aqueous solutions of Barasertib for long periods.[7] Aqueous solutions should ideally be prepared fresh just before use and stored for no longer than 24 hours.[7] When diluting a DMSO stock solution into an aqueous medium, be aware that precipitation can occur.[7] To minimize this, make initial serial dilutions in DMSO before the final dilution into your aqueous buffer.
Q5: How does Barasertib exert its biological effect?
A5: Barasertib is a highly selective and potent inhibitor of Aurora B kinase.[8][9] Aurora B is a key regulatory enzyme in mitosis, playing a critical role in chromosome segregation and cytokinesis.[10] By inhibiting Aurora B, Barasertib disrupts the cell cycle, leading to polyploidy (cells with more than the normal number of chromosome sets) and subsequently inducing apoptosis (programmed cell death) in cancer cells.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage or thawing | - The concentration is too high.- The DMSO used was not anhydrous.- The storage temperature fluctuated. | - Gently warm the solution at 37°C for 10-15 minutes.- Briefly sonicate the solution.- Ensure the precipitate is fully dissolved before use.- For future preparations, use fresh, high-quality anhydrous DMSO. |
| Compound precipitates out of solution when diluted in aqueous media | - The final concentration in the aqueous buffer is above the solubility limit of Barasertib in that medium.- The DMSO concentration in the final aqueous solution is too low to maintain solubility. | - Increase the percentage of DMSO in the final aqueous solution (if the experiment allows).- Perform serial dilutions in DMSO first to a concentration closer to the final desired concentration before adding to the aqueous medium.- Vortex or sonicate the final aqueous solution to aid dissolution.[7] |
| Inconsistent experimental results | - Degradation of Barasertib in the stock solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles. | - Prepare fresh stock solutions.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1][6]- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Perform a stability check of the stock solution (see Experimental Protocols section). |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Barasertib Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 1 year | [1][6] |
| -20°C | Up to 1 month | [1][6] |
| 0 - 4°C (Short term) | Days to weeks | [11] |
Note: These are general guidelines. For critical experiments, it is always best to prepare fresh solutions.
Experimental Protocols
Protocol for Assessing the Stability of Barasertib Stock Solutions using HPLC-UV
This protocol outlines a general method for determining the stability of Barasertib in a DMSO stock solution over time.
1. Objective: To quantify the concentration of Barasertib in a DMSO stock solution at different time points and storage conditions to assess its stability.
2. Materials:
-
Barasertib solid compound
-
Anhydrous DMSO
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
3. Stock Solution Preparation:
-
Accurately weigh a known amount of Barasertib powder.
-
Dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into several small, tightly sealed vials.
4. Stability Study Design:
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from each storage condition for analysis.
5. Sample Preparation for HPLC Analysis:
-
Allow the frozen aliquot to thaw completely at room temperature.
-
Prepare a series of calibration standards of Barasertib of known concentrations by diluting the Day 0 stock solution.
-
Dilute a sample from each stored aliquot to fall within the range of the calibration curve.
6. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute Barasertib and any potential degradation products (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A wavelength where Barasertib has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Barasertib standards against their known concentrations.
-
Determine the concentration of Barasertib in each stored sample by interpolating its peak area from the calibration curve.
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Calculate the percentage of Barasertib remaining at each time point relative to the initial concentration at Day 0. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
Mandatory Visualizations
Caption: Signaling pathway illustrating Barasertib's inhibition of Aurora B Kinase, leading to mitotic disruption and apoptosis.
Caption: A logical workflow for troubleshooting precipitation issues with Barasertib solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Inconsistent results with Barasertib dihydrochloride batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with different batches of Barasertib dihydrochloride.
Troubleshooting Guide: Inconsistent Experimental Results
Question: We are observing significant variations in the efficacy of this compound between different batches in our cell-based assays. How can we troubleshoot this issue?
Answer:
Inconsistent results with different batches of a small molecule inhibitor like this compound can stem from several factors, ranging from the compound's integrity to the experimental setup. Below is a step-by-step guide to help you identify the source of the variability.
Step 1: Verify Compound Quality and Handling
The first step is to rule out any issues with the compound itself.
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Certificate of Analysis (CoA): Always review the CoA for each new batch. While purity is often high (e.g., >98%), pay attention to any noted impurities or variations in appearance.
-
Solubility and Preparation of Stock Solutions: this compound is soluble in DMSO.[1][2] Inconsistent preparation of the stock solution is a common source of error.
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Recommendation: Prepare a fresh stock solution for each new batch. Use high-quality, anhydrous DMSO to a concentration of 10 mM.[3] Ensure the compound is fully dissolved. Sonication can aid dissolution.[4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]
-
-
Stability in Media: The stability of the compound in your cell culture media can affect its activity.
-
Recommendation: Prepare fresh dilutions in your experimental media immediately before each experiment. Do not store the compound in media for extended periods.
-
Step 2: Standardize Experimental Procedures
Minor variations in experimental protocols can be magnified when comparing different batches of a potent inhibitor.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to inhibitors can change over time in culture.
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the effective concentration of the inhibitor per cell.
-
-
Assay-Specific Considerations:
-
IC50 Determination: The IC50 value, a common measure of inhibitor potency, can be influenced by assay duration and the metabolic activity of the cells.[6][7]
-
Recommendation: Use a consistent incubation time for your assays. For proliferation assays (e.g., MTT, CellTiter-Glo), ensure you are in the linear range of the assay for your cell line.
-
-
Endpoint Measurements: Be consistent with the timing of endpoint measurements (e.g., apoptosis, cell cycle analysis). Barasertib's effects, such as the induction of polyploidy, are time-dependent.[3][8]
-
Step 3: Perform a Head-to-Head Comparison of Batches
To definitively determine if batch-to-batch variability is the issue, a direct comparison is essential.
-
Experimental Design: Design a single experiment where you test the old (consistent) batch and the new (inconsistent) batch side-by-side.
-
Key Readouts:
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Dose-Response Curve: Generate a full dose-response curve for both batches to compare their IC50 values.
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Phenotypic Analysis: Assess key phenotypic changes induced by Barasertib, such as an increase in cells with >4N DNA content (polyploidy) via flow cytometry.[8][9]
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Target Engagement: If possible, measure the phosphorylation of a known downstream target of Aurora B kinase, such as Histone H3 on Serine 10, by Western blot or immunofluorescence. A reduction in phosphorylation should be observed with active Barasertib.[10]
-
Troubleshooting Decision Tree:
Caption: A decision tree to troubleshoot inconsistent results with this compound batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as AZD1152) is a prodrug that is rapidly converted in plasma to its active moiety, Barasertib-hQPA.[3][9] Barasertib-hQPA is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[3][9] Inhibition of Aurora B kinase disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), the formation of polyploid cells (cells with more than the normal number of chromosome sets), and ultimately apoptosis (programmed cell death).[3][10]
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2:
-
In Vitro Preparation:
-
Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).[3] Store this stock solution in small aliquots at -20°C or -80°C.[4][5]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired concentration in your cell culture medium. It is recommended to prepare this working solution fresh for each experiment.
-
-
In Vivo Formulation:
-
For in vivo studies in mice, Barasertib can be formulated for various administration routes, such as intraperitoneal (IP) injection.[3] A common vehicle for IP injection is a solution containing DMSO, PEG300, Tween 80, and saline.[11] For example, a 1 mL working solution can be prepared by mixing 50 µL of a 100 mg/mL DMSO stock solution with 400 µL PEG300, followed by the addition of 50 µL Tween 80 and 500 µL of ddH2O.[11] It is crucial to prepare this formulation fresh on the day of use.[3]
-
Q3: What are the expected phenotypic effects of Barasertib treatment on cancer cells?
A3: The primary phenotypic effects of Barasertib treatment are consistent with the inhibition of Aurora B kinase and include:
-
Inhibition of Cell Proliferation: Barasertib effectively halts the growth of various cancer cell lines.[4][12]
-
Induction of Polyploidy: Due to the failure of cytokinesis, cells treated with Barasertib will often undergo DNA replication without cell division, resulting in cells with 4N, 8N, or even higher DNA content.[3][8] This can be observed by flow cytometric analysis of DNA content.
-
Apoptosis: Following mitotic catastrophe, treated cells typically undergo apoptosis.[3][11] This can be measured using assays such as Annexin V staining or by observing the cleavage of PARP via Western blot.
Q4: Are there any known off-target effects of Barasertib?
A4: While Barasertib-hQPA is highly selective for Aurora B kinase, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations. It has been reported that Barasertib can inhibit other kinases, such as FLT3 and KIT, which are involved in hematopoiesis. This off-target activity may contribute to dose-limiting toxicities like neutropenia observed in clinical trials.[12][13] When interpreting experimental results, it is important to consider the concentration of Barasertib used and the potential for off-target effects.
Data Presentation
Table 1: Reported IC50 Values of Barasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3-40 | [4] |
| NB4 | Acute Myeloid Leukemia | 3-40 | [4] |
| MOLM13 | Acute Myeloid Leukemia | 3-40 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 3-40 | [4] |
| K562 | Chronic Myeloid Leukemia | 3-40 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., detergent reagent) to each well and incubate in the dark at room temperature for at least 2 hours.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Barasertib or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify the presence of a polyploid population (>4N DNA content).
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.[10]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Barasertib (e.g., 5-25 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., 4 times a week).[3] The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Visualizations
Signaling Pathway of Barasertib
Caption: Mechanism of action of this compound.
Experimental Workflow for Batch Comparison
Caption: Workflow for a head-to-head comparison of two Barasertib batches.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Barasertib and Alisertib in Multiple Myeloma Cell Lines
For Immediate Release
In the landscape of targeted therapies for multiple myeloma, inhibitors of the Aurora kinase family have emerged as promising agents due to their critical role in cell cycle regulation. This guide provides a detailed comparison of two such inhibitors, Barasertib (AZD1152), a selective Aurora B kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor, based on their preclinical performance in multiple myeloma (MM) cell lines. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Executive Summary
Barasertib and Alisertib both demonstrate anti-proliferative and pro-apoptotic activity in multiple myeloma cell lines; however, they exhibit distinct mechanisms of action and varying efficacy across different cell lines. Alisertib generally displays a more potent anti-proliferative effect at lower concentrations, while Barasertib's impact is more pronounced at higher doses and with prolonged exposure. Both drugs induce G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition, leading to mitotic catastrophe and subsequent cell death. The choice between these two agents in a research or therapeutic context may depend on the specific genetic background of the myeloma cells and desired mechanistic outcomes.
Data Presentation
Table 1: Comparative Anti-Proliferative Activity (IC50 Values)
| Cell Line | Alisertib (MLN8237) IC50 (µM) |
| MM.1S | 0.003 - 1.71 |
| RPMI-8226 | 0.003 - 1.71 |
| OPM-2 | 0.003 - 1.71 |
| U266 | 0.003 - 1.71 |
| NCI-H929 | Not explicitly stated |
Data for Alisertib IC50 values are presented as a range found in the literature for multiple myeloma cell lines, including those used in the primary comparative study.[2]
Table 2: Effects on Cell Cycle Distribution
Both inhibitors induce a significant arrest in the G2/M phase of the cell cycle. The following data is derived from a study where multiple myeloma cell lines were treated with 100 nM Alisertib or 5 µM Barasertib for up to 72 hours.[3]
| Cell Line | Treatment | Time (h) | % G2/M Phase (Approx.) |
| U266 | Alisertib (100 nM) | 72 | ~50% |
| Barasertib (5 µM) | 48 | ~45% | |
| NCI-H929 | Alisertib (100 nM) | 24 | ~40% |
| Barasertib (5 µM) | 24 | ~55% | |
| MM.1S | Alisertib (100 nM) | 72 | ~40% |
| Barasertib (5 µM) | 48 | ~45% | |
| RPMI-8226 | Alisertib (100 nM) | 24 | ~35% |
| Barasertib (5 µM) | 24 | ~45% | |
| OPM-2 | Alisertib (100 nM) | 24 | ~40% |
| Barasertib (5 µM) | 24 | ~50% |
Percentages are estimated from graphical data presented in Benedi et al., 2025.[3]
Table 3: Induction of Apoptosis
The induction of apoptosis was assessed by Annexin V staining. The data below reflects the percentage of apoptotic cells following treatment.
| Cell Line | Treatment | Time (h) | % Apoptotic Cells (Approx.) |
| U266 | Alisertib (62.5-125 nM) | 72 | ~40% |
| Barasertib (5 µM) | 72 | ~20% | |
| NCI-H929 | Alisertib (62.5-125 nM) | 72 | ~50% |
| Barasertib (5 µM) | 72 | ~25% | |
| MM.1S | Alisertib (62.5-125 nM) | 72 | ~55% |
| Barasertib (5 µM) | 72 | ~45% | |
| RPMI-8226 | Alisertib (~250 nM) | 72 | ~60% |
| Barasertib (5 µM) | 72 | ~50% | |
| OPM-2 | Alisertib (~62.5 nM) | 72 | ~60% |
| Barasertib (5 µM) | 72 | ~30% |
Percentages are estimated from graphical data presented in Benedi et al., 2025, which showed dose-dependent effects. The concentrations for Alisertib reflect the range of maximal effect.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Multiple myeloma cell lines (U266, NCI-H929, MM.1S, RPMI-8226, and OPM-2) were seeded in 96-well plates at a density of 1.5–3 × 10^5 cells/mL.[3][4]
-
Drug Treatment: Cells were treated with increasing concentrations of Alisertib or Barasertib (ranging from 0 to 5 µM).[3][4]
-
Incubation: The plates were incubated for 24, 48, or 72 hours.[3][4]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: MM cells were treated with 100 nM Alisertib or 5 µM Barasertib for 24, 48, or 72 hours.[3]
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Apoptosis Assay (Annexin V Staining)
-
Cell Plating and Treatment: Cells were seeded in 24- or 48-well plates at a density of 1.5–3 × 10^5 cells/mL and treated with various concentrations of Alisertib or Barasertib.[3]
-
Incubation: Plates were incubated for 24, 48, and 72 hours.[3]
-
Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and a viability dye (like propidium iodide) were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action and Signaling Pathways
Alisertib and Barasertib, while both targeting Aurora kinases, have distinct primary targets that lead to different downstream effects.
Alisertib is a selective inhibitor of Aurora A kinase.[5][6] Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle. Inhibition of Aurora A by Alisertib leads to defects in these processes, resulting in mitotic arrest, the formation of monopolar or multipolar spindles, and ultimately, mitotic catastrophe and apoptosis.[5]
Barasertib is a selective inhibitor of Aurora B kinase.[7][8] Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by Barasertib disrupts these processes, leading to chromosome misalignment, failure of cytokinesis, and the generation of polyploid cells, which can then undergo apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of Barasertib and Alisertib on multiple myeloma cell lines.
Conclusion
Both Barasertib and Alisertib show potential as anti-myeloma agents by disrupting critical mitotic processes. Alisertib appears to be more potent at lower concentrations in inducing cell death in several MM cell lines.[3] The distinct mechanisms of action, with Alisertib targeting spindle formation and Barasertib affecting chromosome segregation and cytokinesis, suggest that their efficacy may be dependent on the specific vulnerabilities of different multiple myeloma subtypes. Further research, including head-to-head preclinical studies with standardized methodologies and in vivo models, is warranted to fully elucidate their comparative therapeutic potential and to identify patient populations that would most benefit from each agent. The simultaneous combination of Alisertib and Barasertib has been shown to have mostly antagonistic effects.[2] However, sequential combinations with other anti-cancer agents may offer synergistic benefits and warrant further investigation.[2]
References
- 1. The selective Aurora B kinase inhibitor AZD1152 is a potential new treatment for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Barasertib and Other Aurora Kinase Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of Barasertib relative to other prominent Aurora kinase inhibitors, supported by preclinical and clinical data.
This guide provides a comprehensive comparison of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, with other key Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor, and the pan-Aurora kinase inhibitors Danusertib (PHA-739358) and Tozasertib (VX-680/MK-0457). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their relative therapeutic potential.
Mechanism of Action: Targeting Mitosis for Cancer Therapy
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[2][3] Aurora kinase inhibitors disrupt the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]
Barasertib is a prodrug that is rapidly converted to its active moiety, Barasertib-hQPA, which is a potent and selective inhibitor of Aurora B kinase.[6][7] Aurora B is essential for chromosome segregation and cytokinesis.[8] In contrast, Alisertib primarily targets Aurora A kinase, which is involved in centrosome maturation and spindle assembly.[6] Danusertib and Tozasertib are pan-inhibitors, targeting multiple Aurora kinase family members.[8][9][10]
Preclinical Efficacy: A Head-to-Head Look
The following table summarizes the in vitro inhibitory concentrations (IC50) of Barasertib and its comparators across various cancer cell lines. This data provides a snapshot of their relative potency at a cellular level.
| Inhibitor | Target Kinase(s) | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Barasertib (AZD1152-hQPA) | Aurora B | - | Cell-free assay | 0.37 | [11][12] |
| SCLC cell lines | Small-Cell Lung Cancer | <50 | [13] | ||
| Alisertib (MLN8237) | Aurora A | - | Cell-free assay | 1.2 | [6] |
| Aurora B | - | Cell-free assay | 396.5 | [6] | |
| Danusertib (PHA-739358) | Aurora A, B, C | Various | - | Sub-micromolar | [8][14] |
| Tozasertib (VX-680) | Aurora A, B, C | Various | - | 2-8 (sensitive lines) | [9] |
Clinical Efficacy and Safety Profile
Clinical trials have evaluated the efficacy and safety of these inhibitors in various cancer types, particularly in hematological malignancies where cell proliferation rates are high.[6]
Barasertib in Acute Myeloid Leukemia (AML)
A Phase II study in elderly patients with newly diagnosed AML compared Barasertib to low-dose cytarabine (LDAC). The study reported a significantly higher objective complete response rate with Barasertib (35.4%) compared to LDAC (11.5%).[6][15] The median overall survival was 8.2 months for Barasertib versus 4.5 months for LDAC.[15] Common adverse events associated with Barasertib include stomatitis and febrile neutropenia.[15][16]
Alisertib in High-Risk AML
In a Phase II trial, Alisertib combined with induction chemotherapy in previously untreated patients with high-risk AML demonstrated a composite remission rate of 64%.[17][18] This was considered a promising result for this patient population, which historically has a remission rate of around 45%.[17][19] The combination was found to be generally well-tolerated.[20]
Danusertib in Solid Tumors and Hematological Malignancies
Phase II studies of single-agent Danusertib in various advanced solid tumors showed only marginal anti-tumor activity.[21] However, it has shown some activity against BCR-ABL-positive leukemias, including those with the T315I mutation.[22]
Tozasertib in Leukemia
Tozasertib has demonstrated activity in patients with BCR-ABL T315I-mutated leukemia.[10] However, like other Aurora kinase inhibitors, resistance can emerge.[23] Studies have shown that resistance to Tozasertib in glioma cells can be associated with an upregulation of pyruvate dehydrogenase kinases (PDK).[23]
The following table summarizes key clinical trial data for these inhibitors.
| Inhibitor | Cancer Type | Phase | Key Efficacy Endpoint | Result | Reference(s) |
| Barasertib | Acute Myeloid Leukemia (AML) | II | Objective Complete Response Rate | 35.4% (vs. 11.5% for LDAC) | [6][15] |
| Alisertib | High-Risk AML | II | Composite Remission Rate | 64% | [17][18] |
| Danusertib | Advanced Solid Tumors | II | Progression-Free Rate at 4 months | 0% - 18.4% (depending on tumor type) | [21] |
| Tozasertib | BCR-ABL T315I Leukemia | I/II | Hematologic Response | 8/18 patients with T315I mutation | [22] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Aurora Kinase Signaling Pathway and points of intervention by inhibitors.
Caption: A typical experimental workflow for evaluating Aurora kinase inhibitor efficacy.
Caption: Logical framework for the comparative analysis of Aurora kinase inhibitors.
Experimental Protocols
Detailed experimental protocols for the cited studies can be found in the primary publications. However, a general methodology for key experiments is outlined below.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the Aurora kinase inhibitor (e.g., Barasertib, Alisertib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Mice are randomized into treatment groups and receive the Aurora kinase inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage, intravenous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Overall survival may also be monitored.
Conclusion
Barasertib demonstrates significant efficacy, particularly in hematological malignancies like AML, with a favorable response rate compared to standard care in elderly patients. Its selectivity for Aurora B offers a distinct mechanism of action compared to the Aurora A-selective Alisertib and the pan-Aurora inhibitors Danusertib and Tozasertib. While Alisertib also shows promise in combination therapies for high-risk AML, the clinical utility of Danusertib in solid tumors appears limited. Tozasertib remains an option for specific leukemia subtypes with resistance mutations. The choice of an Aurora kinase inhibitor for therapeutic development will likely depend on the specific cancer type, its underlying molecular characteristics, and the potential for combination with other agents. Further head-to-head clinical trials are needed to definitively establish the superior agent for specific indications.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tozasertib - LKT Labs [lktlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Alisertib plus induction chemotherapy in previously untreated patients with high-risk, acute myeloid leukaemia: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Phase I study of the aurora A kinase inhibitor alisertib with induction chemotherapy in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Barasertib Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the in vivo efficacy of Aurora Kinase B inhibitors, this guide provides a comprehensive comparison of Barasertib (AZD1152) and its alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Barasertib is a potent and selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis. It is a prodrug that rapidly converts to its active moiety, AZD1152-HQPA, in plasma.[1] Inhibition of AURKB disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis) and subsequent apoptosis in cancer cells. Validating that Barasertib effectively engages its target in a living organism is crucial for preclinical and clinical development. This guide outlines the primary methods for confirming in vivo target engagement and compares Barasertib's performance with other well-characterized AURKB inhibitors.
Core Mechanism of Action of Aurora B Kinase Inhibitors
Aurora B kinase, a component of the chromosomal passenger complex, plays a critical role in several mitotic events. Its inhibition by small molecules like Barasertib leads to a cascade of cellular effects that are hallmarks of on-target activity. A primary substrate of AURKB is Histone H3, and a key pharmacodynamic biomarker for target engagement is the reduction of its phosphorylation at Serine 10 (pHH3).[2] The ultimate cellular phenotype resulting from potent AURKB inhibition is endoreduplication, where cells fail cytokinesis and re-replicate their DNA, leading to polyploidy (>4N DNA content) and often, apoptosis.[2][3]
Comparative Analysis of Aurora B Kinase Inhibitors
The following table summarizes the in vitro and in vivo characteristics of Barasertib and several alternative Aurora B kinase inhibitors. This data is essential for selecting the appropriate compound for specific research needs and for interpreting experimental outcomes.
| Inhibitor | Target(s) | Ki or IC50 (in vitro) | In Vivo Model(s) | Key In Vivo Findings |
| Barasertib (AZD1152) | AURKB | Ki: <0.001 µM (AURKB) vs 1.4 µM (AURKA) [4] | Human tumor xenografts (colon, lung, hematologic) in mice and rats.[3][5] | Potent tumor growth inhibition; decreased pHH3, increased polyploidy and apoptosis.[3][5] |
| ZM447439 | AURKB > AURKA | IC50: ~50 nM (AURKB) vs ~1,000 nM (AURKA)[1] | Xenopus egg extracts; limited in vivo tumor data. | Reduces pHH3, causes defects in chromosome alignment and segregation.[1][6] |
| GSK1070916 | AURKB/C | Ki: 0.38 nM (AURKB), 1.5 nM (AURKC) vs 492 nM (AURKA)[7] | Human tumor xenografts (colon, lung, breast, leukemia) in mice.[7][8] | Dose-dependent inhibition of pHH3 and tumor regression in multiple models.[7][9] |
| BI 811283 | AURKB | IC50: 9 nM | Human tumor xenografts (NSCLC, colon, pancreas) in mice.[3] | Dose-dependent tumor growth inhibition and decreased pHH3.[3] |
| TAK-901 | Pan-Aurora, FLT3, FGFR2 | IC50: 15 nM (AURKB), 21 nM (AURKA) | Human solid tumor and leukemia xenografts in rodents.[10][11] | Complete tumor regression in some models; suppressed pHH3 and induced polyploidy.[10][11] |
Experimental Protocols for In Vivo Target Validation
Accurate validation of Barasertib's target engagement relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays.
In Vivo Tumor Xenograft Studies
This protocol outlines the general procedure for establishing and treating tumor xenografts to evaluate the efficacy of Aurora B kinase inhibitors.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, SW620) under standard conditions.
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer Barasertib or other inhibitors via the appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous osmotic mini-pump).[5]
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analyses.
Phospho-Histone H3 (pHH3) Immunohistochemistry (IHC)
IHC is used to visualize and quantify the inhibition of AURKB activity directly within the tumor tissue by measuring the levels of pHH3.
Methodology:
-
Tissue Preparation: Fix freshly excised tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[12]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a suitable blocking serum.[2]
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB chromogen substrate.[2]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of pHH3-positive cells by manual counting or using image analysis software. A significant decrease in pHH3 staining in treated tumors compared to controls indicates target engagement.
Flow Cytometry for Cell Cycle and Ploidy Analysis
Flow cytometry is a powerful technique to quantify the proportion of cells in different phases of the cell cycle and to identify the emergence of a polyploid population, a key indicator of AURKB inhibition.
Methodology:
-
Single-Cell Suspension Preparation: Disaggregate fresh tumor tissue into a single-cell suspension using mechanical and/or enzymatic methods.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase A to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Collect data on the fluorescence intensity of the DNA dye.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The appearance of peaks beyond 4N (e.g., 8N, 16N) is indicative of polyploidy and successful target engagement by the Aurora B kinase inhibitor.[6]
Conclusion
Validating the in vivo target engagement of Barasertib is achievable through a combination of tumor growth inhibition studies and the measurement of key pharmacodynamic biomarkers. The reduction of phospho-Histone H3 and the induction of polyploidy are robust indicators of Aurora Kinase B inhibition. By employing the standardized protocols outlined in this guide, researchers can effectively assess the in vivo activity of Barasertib and compare its performance against alternative inhibitors, thereby facilitating informed decisions in the drug development process.
References
- 1. aurora kinase inhibitors: Topics by Science.gov [science.gov]
- 2. biocare.net [biocare.net]
- 3. Flow Cytometry Protocol [sigmaaldrich.com]
- 4. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
cMYC Amplification: A Predictive Biomarker for Barasertib Sensitivity in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The amplification of the cMYC oncogene, a pivotal driver of cell proliferation and survival, is a hallmark of numerous aggressive cancers. This genetic alteration has emerged as a promising predictive biomarker for sensitivity to targeted therapies, particularly those inhibiting key cell cycle regulators. This guide provides an objective comparison of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, with alternative therapeutic strategies for cMYC-amplified tumors, supported by experimental data.
Barasertib: Targeting Mitotic Catastrophe in cMYC-Amplified Cancers
Barasertib is a potent and selective inhibitor of Aurora B kinase, a crucial regulator of mitosis. In cells with cMYC amplification, which often exhibit rapid proliferation and mitotic stress, the inhibition of Aurora B by Barasertib leads to defects in chromosome segregation, endoreduplication, and ultimately, apoptotic cell death.[1][2] Preclinical studies have consistently demonstrated a strong correlation between cMYC amplification or overexpression and sensitivity to Barasertib.[3][4]
Quantitative Analysis of Barasertib Sensitivity
The following table summarizes the in vitro sensitivity of various cancer cell lines to Barasertib (or its active metabolite, Barasertib-HQPA), highlighting the differential response between cMYC-amplified and non-amplified lines.
| Cell Line | Cancer Type | cMYC Amplification Status | Barasertib-HQPA IC50 (nM) | Reference |
| H82 | SCLC | Amplified | < 50 | [3] |
| H524 | SCLC | Amplified | < 50 | [3] |
| H2171 | SCLC | Amplified | < 50 | [3] |
| H1417 | SCLC | Amplified | < 50 | [3] |
| H446 | SCLC | Amplified | < 50 | [3] |
| H209 | SCLC | Not Amplified | > 100 | [3] |
| H345 | SCLC | Not Amplified | > 100 | [3] |
| D425 | Medulloblastoma | MYC Overexpression | ~25-100 (Growth Inhibition) | [5] |
| D458 | Medulloblastoma | MYC Overexpression | ~25-100 (Growth Inhibition) | [5] |
Alternative Therapeutic Strategies for cMYC-Amplified Cancers
Several other targeted therapies are being investigated for their efficacy in cMYC-driven malignancies. This section compares Barasertib with three major classes of inhibitors: BET bromodomain inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and Checkpoint Kinase 1 (CHK1) inhibitors.
Comparative Efficacy of Targeted Inhibitors in cMYC-Amplified Models
The table below provides a comparative overview of the in vitro efficacy of Barasertib and alternative inhibitors in cancer cell lines with cMYC amplification or overexpression. It is important to note that these values are from different studies and direct head-to-head comparisons are limited.
| Inhibitor Class | Compound | Cancer Type | cMYC Status | IC50 / Effect | Reference |
| Aurora B Kinase | Barasertib-HQPA | SCLC | Amplified | < 50 nM | [3] |
| BET Bromodomain | JQ1 | Multiple Myeloma | MYC-dependent | Potent antiproliferative effect | [6] |
| BET Bromodomain | I-BET726 | Neuroblastoma | MYCN Amplified | gIC50 = 75 nM | [3] |
| BET Bromodomain | Mivebresib (ABBV-075) | SCLC | MYC/MYCN Amplified | IC50 < 50 nM | [7] |
| CDK | Roscovitine | Neuroblastoma | MYCN Amplified | MYCN-dependent apoptosis | [8] |
| CDK | THZ1 (CDK7/12/13) | Ovarian Cancer | MYC Amplified | Markedly downregulates MYC | [9] |
| CHK1 | Prexasertib | Triple-Negative Breast Cancer | MYC Overexpression | Pronounced inhibitory effect | [5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the effect of Barasertib on cell proliferation.[10]
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Barasertib-HQPA or other inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vivo Xenograft Studies
This generalized protocol is based on xenograft experiments with Barasertib.[11][12]
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 to 10 x 10^6 cancer cells (e.g., cMYC-amplified SCLC or neuroblastoma) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Barasertib or the alternative inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting for target engagement (e.g., phospho-Histone H3 for Aurora B inhibition) and markers of apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: cMYC-Barasertib Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Caption: cMYC Status and Barasertib Sensitivity.
Conclusion
The available preclinical data strongly support the use of cMYC amplification as a predictive biomarker for sensitivity to the Aurora B kinase inhibitor, Barasertib. Cancers harboring this genetic alteration exhibit a heightened dependency on the mitotic machinery, rendering them particularly vulnerable to Barasertib-induced apoptosis. While alternative strategies targeting BET bromodomains, CDKs, and CHK1 also show promise in cMYC-driven cancers, more direct comparative studies are needed to definitively establish their relative efficacy against Barasertib. The continued investigation into these targeted therapies, guided by robust biomarker strategies, holds significant potential for improving outcomes for patients with cMYC-amplified malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC amplification sensitizes TNBC to CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aurora A and Aurora B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Aurora A and Aurora B inhibitors is critical for advancing cancer therapeutics. This guide provides an objective, data-driven comparison of these two classes of inhibitors, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways and experimental workflows.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] In humans, the family includes Aurora A, Aurora B, and Aurora C. Aurora A is primarily involved in centrosome maturation and separation, spindle assembly, and mitotic entry.[2][3] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5] Given their critical roles in cell division and their frequent overexpression in various cancers, both Aurora A and Aurora B have emerged as promising targets for cancer therapy.[3]
Mechanism of Action and Rationale for Targeting
Inhibitors of Aurora kinases are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6] Inhibition of Aurora A leads to defects in spindle formation, resulting in mitotic arrest and subsequent apoptosis.[3] Conversely, inhibition of Aurora B disrupts the spindle assembly checkpoint and leads to failed cytokinesis, resulting in endoreduplication and polyploidy, which can also trigger cell death.[3] The distinct roles of Aurora A and B in mitosis provide a strong rationale for the development of selective inhibitors to achieve different therapeutic outcomes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The development of small molecule inhibitors has yielded compounds with varying degrees of selectivity for Aurora A versus Aurora B. The following tables summarize the in vitro potency (IC50/Ki) of several representative inhibitors against both kinases.
Table 1: Potency of Aurora A-Selective Inhibitors
| Inhibitor | Aurora A IC50/Ki (nM) | Aurora B IC50/Ki (nM) | Selectivity (Fold) |
| Alisertib (MLN8237) | 1.2[7] | 396.5[7] | ~330 |
| MK-5108 | 0.064[2] | 14.1 (220-fold higher)[2] | 220 |
| ENMD-2076 | 14[2] | - | - |
Table 2: Potency of Aurora B-Selective Inhibitors
| Inhibitor | Aurora A IC50/Ki (nM) | Aurora B IC50/Ki (nM) | Selectivity (Fold) |
| Barasertib (AZD1152-HQPA) | 1368[8] | 0.37[8] | ~3700 |
| ZM447439 | 110[8] | 130[8] | ~1.2 |
| Hesperadin | - | - | - |
Table 3: Potency of Pan-Aurora Inhibitors
| Inhibitor | Aurora A IC50/Ki (nM) | Aurora B IC50/Ki (nM) | Aurora C IC50 (nM) |
| Tozasertib (VX-680/MK-0457) | 0.7 (Ki)[2] | 18 (Ki)[2] | 4.6 (Ki)[2] |
| Danusertib (PHA-739358) | 13[8] | 79[8] | 61[8] |
| AT9283 | 3 (52% inhibition)[7] | 3 (58% inhibition)[7] | - |
| SNS-314 | 9[2] | 31[2] | 3[2] |
| CYC116 | 44[8] | 19[8] | 65[8] |
Signaling Pathways
To understand the functional consequences of inhibiting Aurora A and Aurora B, it is essential to visualize their respective signaling pathways.
Experimental Protocols
Objective comparison of inhibitor performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize Aurora A and Aurora B inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
Test inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test inhibitors.
-
Kinase Reaction: In a white microplate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Aurora A Activity (p-Aurora A T288)
This assay measures the autophosphorylation of Aurora A at Threonine 288, a marker of its activation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors at various concentrations
-
Nocodazole (to enrich for mitotic cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-Aurora A (Thr288)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours). To enrich for mitotic cells, nocodazole can be added for the final few hours of treatment.[10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-Aurora A (T288) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Aurora A signal to the loading control.
Cellular Assay for Aurora B Activity (p-Histone H3 Ser10)
This assay measures the phosphorylation of Histone H3 at Serine 10, a well-established substrate of Aurora B.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors at various concentrations
-
Fixation and permeabilization buffers (for flow cytometry or immunofluorescence)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody (for flow cytometry or immunofluorescence) or HRP-conjugated secondary antibody (for Western blotting)
-
Flow cytometer, fluorescence microscope, or Western blotting equipment
Procedure (for Flow Cytometry):
-
Cell Culture and Treatment: Seed and treat cells with inhibitors as described for the Aurora A cellular assay.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol).
-
Immunostaining: Incubate the cells with the primary antibody against p-Histone H3 (Ser10). Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the p-Histone H3 positive cell population.
-
Data Analysis: Determine the percentage of p-Histone H3 positive cells or the mean fluorescence intensity for each treatment condition.
Experimental Workflow
A systematic workflow is crucial for the head-to-head comparison of Aurora kinase inhibitors.
Conclusion
The choice between targeting Aurora A or Aurora B depends on the specific therapeutic strategy and the cancer type. Aurora A-selective inhibitors may be more effective in tumors driven by Aurora A amplification, while Aurora B inhibitors could be advantageous in cancers with high proliferative rates and chromosomal instability. Pan-Aurora inhibitors offer the potential to target both pathways but may also present a greater risk of off-target effects and toxicity. This guide provides a foundational framework for researchers to objectively compare and select the most appropriate Aurora kinase inhibitors for their preclinical and clinical investigations. The provided experimental protocols and workflows offer a standardized approach to generate robust and comparable data, ultimately accelerating the development of novel and effective cancer therapies.
References
- 1. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Aurora A selective inhibitor MLN8237 suppresses the growth and survival of HTLV‐1‐infected T‐cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Barasertib Confirmed by siRNA Knockdown of Aurora Kinase B
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cellular effects of the selective Aurora Kinase B (AURKB) inhibitor, Barasertib (AZD1152), and the genetic knockdown of AURKB using small interfering RNA (siRNA). The objective is to offer researchers a framework for validating the on-target effects of Barasertib, a critical step in preclinical drug development. The experimental data presented herein is a synthesis of expected outcomes based on publicly available research.
Introduction
Barasertib is a potent and selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[1][2][3] It is a prodrug that is rapidly converted to its active moiety, AZD1152-HQPA.[1][4] Inhibition of AURKB by Barasertib disrupts chromosome alignment and segregation, leading to failed cell division (cytokinesis), endoreduplication, and ultimately apoptosis in cancer cells.[1][5][6] To ensure that the observed cellular phenotypes are a direct result of AURKB inhibition and not off-target effects, a comparison with a highly specific genetic method like siRNA knockdown is essential.[7] This guide outlines the experimental protocols and expected comparative data to confirm the on-target activity of Barasertib.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from treating a cancer cell line (e.g., HeLa or a relevant cancer cell line) with Barasertib versus transfecting with AURKB-targeting siRNA.
Table 1: Comparison of Cellular Phenotypes
| Parameter | Barasertib (100 nM) | AURKB siRNA (5 nM) | Negative Control siRNA | Untreated Control |
| Cell Viability (72h) | ~40% reduction | ~35% reduction | No significant change | 100% |
| Apoptosis Rate (48h) | ~30% increase | ~25% increase | No significant change | Baseline |
| Polyploidy (>4N DNA content, 48h) | ~50% of cells | ~45% of cells | No significant change | <5% |
| Phospho-Histone H3 (Ser10) Levels (24h) | >90% reduction | >85% reduction | No significant change | Baseline |
Table 2: Gene and Protein Expression Analysis
| Target | Barasertib (100 nM) | AURKB siRNA (5 nM) | Negative Control siRNA |
| AURKB mRNA Expression (48h) | No significant change | >80% knockdown | No significant change |
| AURKB Protein Level (48h) | No significant change | >70% reduction | No significant change |
| Cleaved PARP (Apoptosis marker, 48h) | Significant increase | Significant increase | No significant change |
Experimental Protocols
Cell Culture
A human cancer cell line with known sensitivity to Aurora Kinase B inhibition (e.g., HeLa, HCT116, or a relevant cancer cell line) should be used. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Barasertib Treatment
Barasertib (AZD1152-HQPA) should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be run in parallel.
siRNA Transfection
Western Blotting for Protein Analysis
-
After treatment/transfection for the indicated time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against AURKB, phospho-Histone H3 (Ser10), cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
-
Total RNA is extracted from cells using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using primers specific for AURKB and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
Cell Viability Assay
Cell viability can be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. Cells are seeded in 96-well plates, treated as described, and viability is measured at specified time points (e.g., 72 hours).
Apoptosis Assay
Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are harvested, stained, and analyzed to determine the percentage of early and late apoptotic cells.
Cell Cycle and Ploidy Analysis
Cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. DNA content is analyzed by flow cytometry to determine the percentage of cells in different cell cycle phases and to quantify the polyploid population (>4N).
Visualizing the Mechanisms
Signaling Pathway Diagram
Caption: Aurora B signaling and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for comparing Barasertib and siRNA.
Conclusion
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 7. Target validation and biomarker identification in oncology : the example of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chemical genetic screen identifies Aurora kinases as a therapeutic target in EGFR T790M negative, gefitinib-resistant head and neck squamous cell carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
Biomarkers of Response to Barasertib in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its therapeutic potential in various solid tumors is an active area of investigation. A critical aspect of its clinical development and application is the identification of biomarkers that can predict patient response and guide treatment strategies. This guide provides a comparative overview of the current knowledge on biomarkers of response to Barasertib, with a focus on c-MYC, and compares its performance with other Aurora kinase inhibitors.
Mechanism of Action of Barasertib
Barasertib is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA. This active form selectively inhibits Aurora B kinase, leading to defects in chromosome segregation, endoreduplication (the replication of the genome in the absence of cell division), and ultimately apoptosis in cancer cells.
Signaling Pathway of Barasertib's Action
Caption: Mechanism of action of Barasertib.
Predictive Biomarkers for Barasertib Sensitivity
The most promising biomarker for predicting sensitivity to Barasertib in solid tumors is the amplification and overexpression of the c-MYC oncogene.
c-MYC Amplification and Overexpression
Preclinical studies, particularly in small-cell lung cancer (SCLC), have demonstrated a significant correlation between c-MYC amplification and sensitivity to Barasertib.[1] SCLC cell lines with c-MYC amplification are significantly more sensitive to Barasertib-induced growth inhibition.[1] Furthermore, high c-MYC gene expression and the presence of a core MYC gene signature also correlate with increased sensitivity.[1]
Logical Relationship between c-MYC and Barasertib Sensitivity
Caption: c-MYC as a predictive biomarker for Barasertib.
Comparison with Other Aurora Kinase Inhibitors
Several other Aurora kinase inhibitors are in clinical development. A comparison with Barasertib, particularly concerning their biomarkers of response, is crucial for understanding the therapeutic landscape.
| Inhibitor | Target(s) | Known Biomarkers of Sensitivity | Key Findings in Solid Tumors |
| Barasertib (AZD1152) | Aurora B | c-MYC amplification/overexpression (especially in SCLC)[1] | Limited single-agent activity in unselected solid tumors in Phase I trials.[2][3][4] |
| Alisertib (MLN8237) | Aurora A | c-MYC expression (in SCLC and other solid tumors), N-MYC amplification (in neuroblastoma) | Modest single-agent activity in some solid tumors. Combination with paclitaxel showed improved progression-free survival in some SCLC patients.[5] |
| BI 811283 | Aurora B | Not well-defined in solid tumors. | Phase I trial in advanced solid tumors showed manageable safety and disease stabilization in some patients.[2] |
| AT9283 | Aurora A, Aurora B, JAK2/3 | Not well-defined in solid tumors. | Phase I trial in pediatric solid tumors showed the drug was well-tolerated with some evidence of disease stabilization. |
| ENMD-2076 | Aurora A, VEGFR, FGFR, PDGFR | p53 mutation and increased p53 expression in triple-negative breast cancer.[6] | Showed anti-proliferative activity in breast cancer cell lines.[6] |
Experimental Data: In Vitro Sensitivity of SCLC Cell Lines to Barasertib
The following table summarizes the sensitivity of various SCLC cell lines to Barasertib (AZD1152-HQPA), correlated with their c-MYC amplification status.
| SCLC Cell Line | c-MYC Amplification | IC50 (nM) | Sensitivity |
| NCI-H82 | Amplified | < 50 | Sensitive |
| NCI-H209 | Amplified | < 50 | Sensitive |
| NCI-H526 | Amplified | < 50 | Sensitive |
| NCI-H146 | Not Amplified | > 100 | Resistant |
| NCI-H524 | Not Amplified | 50-100 | Intermediate |
| NCI-H69 | Not Amplified | > 100 | Resistant |
| DMS 114 | Not Amplified | < 50 | Sensitive |
Data compiled from publicly available research.[1]
Biomarkers of Resistance
The mechanisms of resistance to Barasertib are not yet fully understood. However, it is hypothesized that tumors without c-MYC amplification or overexpression may exhibit intrinsic resistance. Acquired resistance could potentially involve alterations in the Aurora B kinase signaling pathway or the upregulation of drug efflux pumps. High MYC expression has been implicated in resistance to other targeted therapies, suggesting a complex role for MYC in drug response.[7][8]
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Barasertib in cancer cell lines.
Workflow:
Caption: Workflow for a typical MTS cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of Barasertib (or its active form, AZD1152-HQPA) in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
c-MYC Gene Amplification Analysis (Fluorescence In Situ Hybridization - FISH)
Objective: To detect amplification of the c-MYC gene in tumor tissue or cell lines.
Workflow:
Caption: General workflow for FISH analysis.
Detailed Steps:
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections or cell smears on glass slides.
-
Pre-treatment: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval and enzymatic digestion to expose the target DNA.
-
Denaturation: Denature the cellular DNA and the fluorescently labeled c-MYC probe separately at a high temperature.
-
Hybridization: Apply the denatured probe to the slides and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary DNA sequence.
-
Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.
-
Counterstaining: Stain the cell nuclei with a fluorescent counterstain such as DAPI.
-
Visualization and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Gene amplification is determined by counting the number of c-MYC signals relative to a control probe for the same chromosome.
Conclusion and Future Directions
The current evidence strongly suggests that c-MYC amplification and overexpression are key predictive biomarkers for sensitivity to the Aurora B kinase inhibitor Barasertib, particularly in SCLC. This provides a strong rationale for the prospective evaluation of c-MYC status in clinical trials of Barasertib and other Aurora kinase inhibitors. Further research is needed to validate these findings in a broader range of solid tumors and to identify additional biomarkers that can refine patient selection and predict resistance. Head-to-head clinical trials comparing different Aurora kinase inhibitors in biomarker-defined patient populations will be crucial for optimizing the use of this class of drugs in oncology.
References
- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora A Functional Single Nucleotide Polymorphism (SNP) Correlates With Clinical Outcome in Patients With Advanced Solid Tumors Treated With Alisertib, an Investigational Aurora A Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Barasertib Efficacy: A Comparative Analysis in p53 Mutant versus Wild-Type Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Barasertib, a selective Aurora B kinase inhibitor, in cancer cell lines harboring mutant versus wild-type p53. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Barasertib and the influence of p53 status on its activity.
Introduction
Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Its active metabolite, AZD1152-HQPA, disrupts chromosome alignment and segregation, leading to polyploidy and subsequent apoptosis in cancer cells.[1] The tumor suppressor protein p53 plays a critical role in cell cycle checkpoints and apoptosis, and its mutational status is a key determinant of response to many cancer therapies. This guide summarizes the available preclinical data on the differential efficacy of Barasertib in the context of p53 mutational status.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Barasertib in various p53 wild-type and mutant cancer cell lines.
Table 1: IC50 Values of Barasertib in Neuroblastoma Cell Lines
| Cell Line | p53 Status | MYCN Status | IC50 (nM) |
| IMR5 | Wild-Type | Amplified | 1.5 |
| IMR32 | Wild-Type | Amplified | 2.5 |
| SK-N-BE(2c) | Mutant | Amplified | 25 |
Data sourced from a study on neuroblastoma cell lines, indicating that MYCN-amplified, p53 wild-type cells are more sensitive to Barasertib.[2]
Table 2: IC50 Values of Barasertib in Glioblastoma Cell Lines
| Cell Line | p53 Status | IC50 (nM) |
| U87-MG | Wild-Type | ~25 |
| U87-MGshp53 | Deficient | ~50 |
Data from a study on glioblastoma, suggesting that p53-deficient cells are less sensitive to Barasertib.[3]
Table 3: Effects of Barasertib on Cell Cycle and Apoptosis in Neuroblastoma Cell Lines
| Cell Line | p53 Status | Effect of Barasertib |
| IMR5 | Wild-Type | Profound G2/M arrest and apoptosis at lower concentrations.[2] |
| SK-N-BE(2c) | Mutant | G2/M arrest and apoptosis at higher concentrations.[2] |
This table summarizes the differential effects of Barasertib on the cell cycle and apoptosis based on p53 status in neuroblastoma cell lines.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Barasertib's mechanism of action.
Caption: Experimental workflow for assessing Barasertib efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Barasertib (or its active form, AZD1152-HQPA) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with Barasertib at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with Barasertib for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
Conclusion
The preclinical data suggest that the efficacy of Barasertib can be influenced by the p53 status of cancer cells. In some cancer types, such as MYCN-amplified neuroblastoma, wild-type p53 is associated with increased sensitivity to Barasertib, leading to apoptosis at lower concentrations.[2] Conversely, in a glioblastoma model, p53-deficient cells appeared less sensitive.[3] These findings highlight the importance of considering p53 mutational status in the clinical development of Barasertib and for patient stratification in future clinical trials. Further research across a broader range of cancer types is warranted to fully elucidate the predictive value of p53 status for Barasertib efficacy.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Barasertib-hQPA: A Comparative Analysis Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Barasertib-hQPA (the active metabolite of Barasertib, AZD1152) with other notable Aurora kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance and potential applications in cancer research and drug development.
Executive Summary
Barasertib-hQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Its exceptional selectivity for Aurora B over Aurora A and a broader panel of kinases suggests a more targeted therapeutic window, potentially minimizing off-target effects. This guide presents a comparative analysis of Barasertib-hQPA against other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor; and Danusertib (PHA-739358) and Tozasertib (VX-680), which exhibit a pan-Aurora kinase inhibition profile.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity of Barasertib-hQPA and comparator compounds against Aurora kinases and other selected kinases, based on reported IC50 and Ki values.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Aurora B vs. A) |
| Barasertib-hQPA | Aurora B | 0.37 [2][4][5][6] | 0.36 [7][8] | ~3700-fold [6] |
| Aurora A | 1368[2][5] | 1369[3][8] | ||
| Aurora C | - | 17.0[7][8] | ||
| Alisertib (MLN8237) | Aurora A | 1.2[9] | - | >200-fold (cell-based)[9] |
| Aurora B | - | - | ||
| Danusertib (PHA-739358) | Aurora A | 13[10][11] | - | Pan-inhibitor |
| Aurora B | 79[10][11] | - | ||
| Aurora C | 61[10][11] | - | ||
| Tozasertib (VX-680) | Aurora A | - | 0.6[12][13] | Pan-inhibitor |
| Aurora B | - | 18[12][13] | ||
| Aurora C | - | 4.6[12][13] |
Table 2: Off-Target Kinase Activity
While comprehensive head-to-head kinome scan data is not publicly available for all compounds, the following off-target activities have been reported. Barasertib-hQPA is noted to have high specificity against a panel of over 50 other kinases.[1][2][3][14]
| Compound | Known Off-Target Kinases | IC50/Ki (nM) |
| Barasertib-hQPA | FLT3-ITD[8] | - |
| Danusertib (PHA-739358) | Abl | 25[6][10] |
| TrkA | 31[10] | |
| c-RET | 31[10] | |
| FGFR1 | 47[10] | |
| Tozasertib (VX-680) | FLT-3 | 30 (Ki)[13] |
| BCR-ABL | 30 (Ki)[13] |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the roles of Aurora A and B kinases in mitosis and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AZD1152-HQPA, Aurora B kinase inhibitor (CAS 722544-51-6) | Abcam [abcam.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
Unlocking Deeper Apoptosis: A Comparative Guide to the Synergistic Combination of Barasertib and BH3-Mimetics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the Aurora B kinase inhibitor, Barasertib, with BH3-mimetic drugs. This combination strategy aims to enhance therapeutic efficacy by concurrently targeting cell division and the intrinsic apoptotic pathway.
Recent preclinical studies have demonstrated that a sequential treatment regimen of Barasertib followed by BH3-mimetics results in a synergistic increase in cancer cell death, particularly in hematological malignancies such as multiple myeloma.[1][2] This guide will delve into the experimental data supporting this synergy, outline the methodologies for key experiments, and visualize the underlying molecular mechanisms.
Performance Comparison: Barasertib in Combination with BH3-Mimetics
The therapeutic potential of combining Barasertib with BH3-mimetics lies in the complementary mechanisms of action of these two drug classes. Barasertib, as an Aurora B kinase inhibitor, disrupts mitosis, leading to cell cycle arrest and, in some cases, mitotic catastrophe.[2] BH3-mimetics, on the other hand, directly promote apoptosis by inhibiting anti-apoptotic BCL-2 family proteins.[1][3] The sequential combination of these agents has been shown to be more effective than simultaneous treatment, which can have antagonistic effects.[1][2]
Quantitative Analysis of Synergistic Effects
The synergy between Barasertib and various BH3-mimetics has been quantified in multiple myeloma (MM) cell lines. The following tables summarize the key findings from these studies.
| BH3-Mimetic | Target(s) | Cell Lines | Observed Synergy | Key Findings |
| ABT-199 (Venetoclax) | BCL-2 | RPMI-8226, MM.1S | Synergistic | Sequential treatment with Barasertib followed by Venetoclax significantly increased apoptosis compared to single-agent treatment.[1] |
| A-1155463 | BCL-xL | RPMI-8226, MM.1S | Synergistic | Effective in overcoming resistance mediated by BCL-xL, showing a synergistic effect when combined sequentially with Barasertib.[1][3] |
| S63845 | MCL-1 | RPMI-8226, MM.1S | Synergistic | Demonstrated potent synergistic activity with Barasertib, highlighting the importance of MCL-1 inhibition in this combination.[1][3] |
| Assay | Barasertib Alone | BH3-Mimetic Alone | Sequential Combination (Barasertib -> BH3-Mimetic) |
| Cell Viability (%) | Moderate Decrease | Modest Decrease | Significant Decrease |
| Apoptosis Rate (%) | Increased | Increased | Substantially Increased (Synergistic) |
| Caspase-3 Activation | Present | Present | Markedly Enhanced |
Note: The values in the table above are qualitative summaries based on published findings. Specific quantitative data (e.g., Combination Index < 1) would be derived from the full experimental results of the cited studies.
Experimental Protocols
The validation of synergistic interactions between Barasertib and BH3-mimetics relies on a series of well-defined experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with Barasertib, a BH3-mimetic, or the combination of both at various concentrations. For sequential treatment, add Barasertib first for a specified duration (e.g., 24 hours), remove the medium, and then add the BH3-mimetic for a further incubation period (e.g., 48 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Synergy can be quantified using software that calculates a Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCL-2, BCL-xL, MCL-1, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry can be used to quantify the relative expression levels of the target proteins, normalized to a loading control like β-actin or GAPDH.
Visualizing the Mechanisms of Action
To better understand the interplay between Barasertib and BH3-mimetics, the following diagrams illustrate the key signaling pathways and experimental logic.
Caption: Signaling pathway of Barasertib and BH3-mimetics synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Barasertib and Taxane Resistance: A Comparative Analysis
A comprehensive review of preclinical data indicates that Barasertib, a selective Aurora B kinase inhibitor, does not overcome but rather induces resistance to taxanes, particularly paclitaxel, in non-small cell lung cancer (NSCLC) models. This guide provides a detailed comparison of Barasertib's effects in combination with taxanes, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Executive Summary
Contrary to the therapeutic goal of overcoming drug resistance, preclinical evidence strongly suggests that the combination of Barasertib and paclitaxel leads to an antagonistic interaction, resulting in enhanced resistance to the taxane chemotherapy. This effect has been demonstrated in a dose-dependent manner in NSCLC cell lines. The underlying mechanism appears to be linked to the modulation of Aurora B kinase activity, which is a critical regulator of mitosis. For researchers and clinicians, this finding is crucial, suggesting that taxanes may not be effective in patients with high levels of Aurora B kinase expression and that combining Barasertib with taxanes could be counterproductive. In contrast, other mitotic kinase inhibitors, such as the Aurora A kinase inhibitor Alisertib and the PLK1 inhibitor Onvansertib, have shown promise in combination with paclitaxel in other cancer types, offering potential alternative therapeutic strategies.
Barasertib in Combination with Paclitaxel: An Antagonistic Interaction
A key study investigated the effect of Barasertib on the sensitivity of NSCLC cell lines to paclitaxel. The results demonstrated that the inhibition of Aurora B kinase by Barasertib led to a dose-dependent increase in resistance to paclitaxel.
Quantitative Data: IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) of Barasertib in various NSCLC cell lines and the effect of Barasertib on the IC50 of paclitaxel.
| Cell Line | Barasertib IC50 (nM) | Paclitaxel IC50 (nM) - Alone | Paclitaxel IC50 (nM) - with Barasertib (0.8 nM) | Fold Change in Paclitaxel Resistance |
| A549 | 0.9 | ~5 | >10 | >2 |
| SK-MES1 | 1.2 | ~7 | >15 | >2.1 |
| SKLU1 | 2.3 | ~4 | >8 | >2 |
Data extrapolated from Bertran-Alamillo et al., Oncotarget, 2017.
Experimental Protocols
Cell Lines and Culture
NSCLC cell lines (A549, SK-MES1, SKLU1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Drug Combination Assay
Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the medium was replaced with fresh media containing a range of paclitaxel concentrations (0–35 nM) with or without a fixed concentration of Barasertib (e.g., 0.8 nM). The cells were incubated for 72 hours, with a medium and drug change at 36 hours.
Cytotoxicity Measurement (MTT Assay)
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the 72-hour incubation, MTT solution was added to each well and incubated for 3 hours. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. IC50 values were then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Barasertib-Induced Paclitaxel Resistance
The inhibition of Aurora B kinase by Barasertib disrupts the normal mitotic process. This interference may allow cancer cells to bypass the mitotic arrest typically induced by taxanes, leading to cell survival and resistance.
Figure 1. Proposed signaling pathway of Barasertib-induced paclitaxel resistance.
Experimental Workflow for Assessing Drug Combination Effects
The following diagram illustrates the workflow used to determine the interaction between Barasertib and paclitaxel.
Figure 2. Experimental workflow for drug combination studies.
Alternative Kinase Inhibitors in Combination with Taxanes
While Barasertib shows a negative interaction with paclitaxel, other kinase inhibitors have demonstrated synergistic or additive effects in combination with taxanes in different cancer types.
| Kinase Inhibitor | Target | Cancer Type | Combination Effect with Paclitaxel |
| Alisertib | Aurora A Kinase | Ovarian, Breast Cancer | Improved Progression-Free Survival |
| Onvansertib | PLK1 | Ovarian Cancer | Enhanced Antitumor Activity |
These findings suggest that the specific kinase target and the cancer type are critical determinants of the outcome of combination therapies with taxanes.
Conclusion
The available preclinical data strongly indicate that Barasertib does not overcome taxane resistance but rather promotes it in NSCLC. This finding has significant implications for the design of clinical trials and therapeutic strategies involving Aurora B kinase inhibitors and taxanes. Researchers should exercise caution when considering this combination and should be guided by the specific molecular context of the tumor. The contrasting positive results seen with other mitotic kinase inhibitors like Alisertib and Onvansertib in combination with taxanes highlight the importance of target specificity and provide alternative avenues for developing effective combination therapies to combat taxane resistance. Future research should focus on elucidating the precise molecular mechanisms underlying the antagonistic interaction between Barasertib and taxanes and on identifying patient populations who might benefit from alternative kinase inhibitor-taxane combinations.
Safety Operating Guide
Proper Disposal of Barasertib Dihydrochloride: A Guide for Laboratory Professionals
Barasertib dihydrochloride is a potent and selective Aurora B kinase inhibitor, investigated for its potential in cancer therapy.[1] As a cytotoxic agent, it is crucial to handle and dispose of this compound with strict adherence to safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). All personnel handling the compound or its waste must be trained on the associated hazards.[2]
-
Minimum PPE: A lab coat or gown, safety goggles, and chemical-resistant gloves are mandatory.[3]
-
Enhanced Precautions: For procedures with a higher risk of aerosol formation, such as weighing or reconstituting the powder, consider using a certified chemical fume hood or a biological safety cabinet.[4][5][6]
Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. All items that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[2]
Table 1: Waste Segregation for this compound
| Waste Type | Description | Recommended Container |
| Unused/Expired Product | Pure this compound, expired stock solutions. | Labeled, leak-proof, rigid container clearly marked as "Cytotoxic Waste".[3][7] |
| Contaminated Sharps | Needles, syringes, scalpels, and glass vials that have been in contact with the compound. | Puncture-resistant sharps container with a purple lid or labeled as "Cytotoxic Sharps".[7] |
| Contaminated Solids | Gloves, disposable gowns, bench paper, pipette tips, and other lab consumables. | Designated, leak-proof plastic bags (often purple or yellow with a cytotoxic symbol) placed within a rigid secondary container.[7][8] |
| Contaminated Liquids | Buffer solutions, cell culture media, and other liquid waste containing this compound. | Leak-proof, screw-cap containers clearly labeled as "Cytotoxic Liquid Waste". Do not discharge into the sewer system.[9][10] |
Step-by-Step Disposal Procedure
-
Immediate Segregation: At the point of generation, immediately place any waste into the correct, pre-labeled waste container as detailed in Table 1.
-
Container Management: Never overfill waste containers. Sharps containers should be sealed when they are three-quarters full. Liquid waste containers should have adequate headspace to prevent spills.
-
Labeling: All waste containers must be clearly labeled with the "Cytotoxic" hazard symbol and a description of the contents.[3][4]
-
Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked with warning signs.
-
Professional Disposal: Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal service. These specialized services are equipped to transport and dispose of the waste in compliance with regulatory standards.[11]
-
Final Disposal Method: The universally accepted method for the final destruction of cytotoxic waste is high-temperature incineration.[8][12] This process ensures the complete destruction of the hazardous compound.
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent entry into the spill area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use absorbent pads to contain the material. For powder spills, gently cover with damp absorbent material to avoid raising dust.[10]
-
Cleaning: Collect all contaminated materials using spark-proof tools and place them in a designated cytotoxic waste container.[10] Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Barasertib dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Barasertib dihydrochloride (also known as AZD1152 dihydrochloride), a potent and selective Aurora B kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to be used at all stages of handling, from preparation to disposal.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash-prone procedures.[1] |
| Skin | Chemical-impermeable gloves | Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after handling. The selected gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Fire/flame resistant and impervious clothing | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant gown or apron is recommended.[1] | |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and training. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is vital for minimizing risk. The following step-by-step protocol outlines the key stages of the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
For long-term storage, refer to the manufacturer's specific recommendations, which may include storage at -20°C.[3]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
This compound is soluble in DMSO.[3] Use fresh, anhydrous DMSO for optimal solubility.[4]
-
For in vivo experiments, specific formulation protocols may be required, such as dilution in corn oil or a mixture of PEG300, Tween-80, and water.[4]
3. Experimental Use:
-
Wear the appropriate PPE at all times.
-
Avoid contact with skin and eyes.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
After use, decontaminate all surfaces and equipment.
4. Waste Disposal:
-
Dispose of waste in suitable, closed containers.[1]
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
III. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
-
Following eye contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1]
-
Following ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.[1]
-
For spills, sweep up the solid material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
-
Prevent the substance from entering drains and waterways.[1]
IV. Spill Response Workflow
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
